Antitumor agent-144
Description
Properties
IUPAC Name |
7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABGXIVKDUNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30658255 | |
| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137346-42-0 | |
| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Antitumor Agent SC144: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). SC144 has demonstrated broad-spectrum anticancer activity in preclinical studies, offering a promising therapeutic strategy for various malignancies, including ovarian and pancreatic cancers. This document details the molecular pathways affected by SC144, summarizes key quantitative data from preclinical evaluations, and provides detailed protocols for the pivotal experiments used to elucidate its mode of action.
Core Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis
SC144 exerts its antitumor effects by directly targeting gp130, a crucial transmembrane receptor involved in the signaling of numerous cytokines, most notably Interleukin-6 (IL-6).[1][2][3] The binding of SC144 to gp130 initiates a cascade of events that ultimately leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver of tumorigenesis.[4]
The key steps in SC144's mechanism of action are:
-
Direct Binding to gp130: SC144 directly binds to the gp130 receptor.[1][3]
-
Induction of gp130 Phosphorylation and Deglycosylation: This binding induces the phosphorylation of gp130 at serine residue 782 (S782) and promotes its deglycosylation.[1][3][5] This altered post-translational modification is thought to inactivate the receptor.
-
Abrogation of STAT3 Phosphorylation: The inactivation of gp130 prevents the phosphorylation of STAT3 at tyrosine residue 705 (Y705), a critical step for its activation.[2][4]
-
Inhibition of STAT3 Nuclear Translocation: Consequently, the unphosphorylated STAT3 cannot translocate to the nucleus.[1][3]
-
Downregulation of STAT3 Target Genes: The lack of nuclear STAT3 leads to the decreased expression of its downstream target genes, which are involved in promoting cell survival, proliferation, and angiogenesis. Key downregulated genes include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[5]
This targeted inhibition of the gp130/STAT3 pathway ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1]
Signaling Pathway Diagram
Caption: The signaling pathway of SC144's antitumor action.
Quantitative Data Summary
The preclinical efficacy of SC144 has been quantified in various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of SC144
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian | 0.72 | [1] |
| OVCAR-5 | Ovarian | 0.49 | [1] |
| OVCAR-3 | Ovarian | 0.95 | [1] |
| NCI/ADR-RES | Ovarian (Drug-resistant) | 0.43 | [5] |
| HEY | Ovarian | 0.88 | [5] |
| AsPC-1 | Pancreatic | Not specified, effective at 0.5-2 µM | |
| L3.6pl | Pancreatic | Not specified, effective at 0.5-2 µM | |
| LNCap | Prostate | 0.4 | [6] |
Table 2: In Vivo Efficacy of SC144
| Cancer Model | Administration Route | Dosage | Outcome | Reference |
| Human ovarian cancer xenograft | Intraperitoneal (i.p.) | 10 mg/kg daily | 73% tumor growth inhibition | [1] |
| Human ovarian cancer xenograft | Oral (p.o.) | 100 mg/kg daily | 82% smaller tumor volume than control | [1] |
| MDA-MB-435 mouse xenograft | Co-administered with paclitaxel | SC144 dose-dependent | Delayed tumor growth | [7] |
| Syngeneic mouse oral cancer (MOC2) | Intraperitoneal (i.p.) | Not specified | Significant reduction in tumor burden | [8] |
| Syngeneic mouse colon cancer (CT-26) | Intraperitoneal (i.p.) | Not specified | Significantly delayed tumor growth | [7] |
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of SC144.
Western Blotting for Protein Phosphorylation and Expression
This protocol is used to assess the levels of total and phosphorylated proteins, such as gp130 and STAT3, as well as the expression of downstream target proteins.
Experimental Workflow Diagram
Caption: A typical workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR-8, Caov-3) and allow them to adhere. Treat the cells with various concentrations of SC144 or vehicle control for specified time periods.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-gp130 (S782), gp130, phospho-STAT3 (Y705), STAT3, Bcl-2, survivin, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
MTT Assay for Cell Viability
This colorimetric assay is used to determine the cytotoxic effects of SC144 on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of SC144 for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the drug concentration.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis by SC144.
Methodology:
-
Cell Treatment: Treat cancer cells with SC144 at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Colony Formation Assay
This assay assesses the long-term effect of SC144 on the ability of single cancer cells to proliferate and form colonies.
Methodology:
-
Cell Seeding: Seed a low number of cancer cells (e.g., 500-1000 cells) in a 6-well plate.
-
Drug Treatment: Treat the cells with various concentrations of SC144 and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of SC144 in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., OVCAR-8) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer SC144 (e.g., 10 mg/kg i.p. or 100 mg/kg p.o. daily) or vehicle control.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry or Western blotting.
Synergistic Effects and Future Directions
Preclinical studies have shown that SC144 can act synergistically with conventional chemotherapeutic agents like 5-fluorouracil, oxaliplatin, and paclitaxel, suggesting its potential use in combination therapies for both drug-sensitive and drug-resistant cancers.[7] While SC144 has shown promise, its clinical development has been hindered by poor solubility and metabolic instability.[9] Current research is focused on developing next-generation analogs with improved pharmacokinetic properties to advance this therapeutic strategy into clinical trials.[9][10] Furthermore, recent studies are exploring the use of nanoparticle delivery systems to enhance the therapeutic efficacy of SC144.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. scbt.com [scbt.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. interchim.fr [interchim.fr]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: The Soft Agar Colony Formation Assay [jove.com]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-144 (16)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-144 (16), a novel nitro 5-deazaflavin derivative, has demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of its synthesis, characterization, and known biological activities. The information compiled herein is intended to support further research and development of this promising anticancer compound.
Introduction
This compound (16), chemically known as 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, is a synthetic compound that has garnered interest for its potent in vitro antitumor properties. It belongs to the 5-deazaflavin class of compounds, which are analogs of naturally occurring flavins. The introduction of a nitro group at the 7-position is believed to contribute to its bioactivity, potentially through bioreductive activation in hypoxic tumor environments. This document outlines a plausible synthetic route and standard characterization methods for this compound (16), based on established chemical literature.
Synthesis of this compound (16)
The synthesis of this compound (16) can be achieved through a multi-step process involving the construction of the core pyrimido[4,5-b]quinoline ring system followed by alkylation. A likely synthetic pathway is detailed below.
Synthesis Workflow
Caption: Synthetic workflow for this compound (16).
Experimental Protocols
Step 1: Synthesis of 6-Anilino-3-methyluracil
A mixture of 6-chloro-3-methyluracil (1 equivalent) and aniline (2 equivalents) is heated at reflux in a suitable solvent (e.g., ethanol or isopropanol) for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield 6-anilino-3-methyluracil.
Step 2: Synthesis of 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione
6-Anilino-3-methyluracil (1 equivalent) and 2-chloro-5-nitrobenzaldehyde (1.1 equivalents) are dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The mixture is heated to approximately 110-120 °C for 2-4 hours. After cooling, the product precipitates and is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyrimido[4,5-b]quinoline core structure.
Step 3: Synthesis of this compound (16)
To a solution of 7-nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione (1 equivalent) in a polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 1.5 equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1,8-dibromooctane (1.2 equivalents). The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography until completion (typically 4-8 hours). The reaction mixture is cooled, poured into cold water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield this compound (16).
Characterization of this compound (16)
The structural confirmation of the synthesized this compound (16) is performed using standard analytical techniques.
Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₂₅H₂₆N₄O₄ |
| Molecular Weight | 446.50 g/mol |
| Appearance | Yellow solid |
| ¹H NMR (Expected) | Signals corresponding to the aromatic protons of the phenyl and quinoline rings, the methylene protons of the octyl chain, and the methyl protons of the uracil moiety. |
| ¹³C NMR (Expected) | Resonances for the carbonyl carbons, the aromatic carbons of the fused ring system and the phenyl group, and the aliphatic carbons of the octyl chain. |
| Mass Spectrometry | Expected to show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. |
| Elemental Analysis | Calculated values for C, H, and N should be in close agreement with the experimental findings. |
Biological Activity and Mechanism of Action
This compound (16) has been evaluated for its in vitro cytotoxic effects against a panel of human cancer cell lines.
In Vitro Cytotoxicity
| Cell Line | IC₅₀ (µM) | Reference |
| L1210 (Murine leukemia) | 2.6 | [1] |
| KB (Human oral carcinoma) | 8.4 | [1] |
Mechanism of Action
The proposed mechanism of action for this compound (16) involves the inhibition of the gp130-STAT3-survivin signaling pathway. This pathway is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance.
Caption: Proposed mechanism of action of this compound (16).
By inhibiting this pathway, this compound (16) can lead to the downregulation of the anti-apoptotic protein survivin, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.
Conclusion
This compound (16) represents a promising lead compound in the development of novel anticancer therapies. The synthetic route outlined in this guide is based on established methodologies for the synthesis of related 5-deazaflavin derivatives. The potent in vitro activity and the defined mechanism of action provide a strong rationale for further preclinical and clinical investigations. This technical guide serves as a valuable resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of this compound (16).
References
SC144: A Novel Pyrroloquinoxaline Derivative Targeting the gp130/STAT3 Signaling Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SC144 is a first-in-class, orally active small molecule identified as a pyrroloquinoxaline derivative with potent anticancer activity.[1] This document provides a comprehensive overview of SC144, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its interaction with cellular signaling pathways. SC144 selectively targets the glycoprotein 130 (gp130) receptor, a critical component of the IL-6/STAT3 signaling pathway, which is frequently dysregulated in various malignancies.[2][3] By inhibiting gp130, SC144 effectively abrogates STAT3 phosphorylation and nuclear translocation, leading to the downregulation of downstream target genes involved in cell survival, proliferation, and angiogenesis.[2][4] This technical guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of SC144.
Core Compound Details
| Compound Name | SC144 |
| Chemical Class | Pyrroloquinoxaline derivative[1] |
| Synonyms | SC-144, N'-(7-fluoroH-pyrrolo(1,2-a)quinoxalin-4-yl)pyrazine-2-carbohydrazide[1][3] |
| Molecular Formula | C₁₆H₁₁FN₆O |
| Molecular Weight | 322.30 g/mol (free base) |
| Primary Target | Glycoprotein 130 (gp130), also known as IL6ST[2][4] |
| Key Activities | Orally active gp130 inhibitor, induces apoptosis, overcomes drug resistance[1][2] |
Mechanism of Action
SC144 exerts its anticancer effects by directly targeting and inhibiting the gp130, a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines.[3][5] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway, primarily the STAT3 cascade.[2][4]
The key steps in the mechanism of action of SC144 are:
-
Binding to gp130 : SC144 directly binds to the gp130 receptor.[2][3]
-
Induction of gp130 Phosphorylation and Deglycosylation : Upon binding, SC144 induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[2][3][4] This leads to the downregulation of surface-bound gp130.[4]
-
Abrogation of STAT3 Activation : The altered state of gp130 prevents the phosphorylation of STAT3 at tyrosine 705 (Y705).[5][6]
-
Inhibition of STAT3 Nuclear Translocation : Consequently, the unphosphorylated STAT3 cannot translocate to the nucleus.[2][3]
-
Downregulation of Target Gene Expression : The lack of nuclear STAT3 leads to the reduced expression of its target genes, which are crucial for cancer cell survival and proliferation. These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4]
-
Cellular Effects : The inhibition of the gp130/STAT3 pathway by SC144 results in cell-cycle arrest, anti-angiogenic effects, and the induction of apoptosis in cancer cells.[2]
SC144 also demonstrates selectivity by inhibiting downstream signaling induced by gp130 ligands like IL-6 and LIF, without affecting pathways stimulated by IFN-γ, SDF-1α, or PDGF.[5]
Quantitative Data
Table 1: In Vitro Cytotoxicity of SC144 (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| OVCAR-8 | Ovarian Cancer | 0.72[2] | |
| OVCAR-5 | Ovarian Cancer | 0.49[2] | |
| OVCAR-3 | Ovarian Cancer | 0.95[2] | |
| Caov-3 | Ovarian Cancer | 0.44 | |
| SKOV-3 | Ovarian Cancer | 0.53 | |
| HEY | Ovarian Cancer | 0.88[2] | Cisplatin-resistant |
| NCI/ADR-RES | Ovarian Cancer | 0.43[2] | Paclitaxel- and Doxorubicin-resistant |
Table 2: In Vivo Efficacy of SC144
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| Mouse Xenograft | Human Ovarian Cancer | 10 mg/kg, i.p., daily for 58 days[2] | Suppressed tumor growth by approximately 73%[2] |
| Mouse Xenograft | Human Ovarian Cancer | 100 mg/kg, p.o., daily for 35 days[2] | Average tumor volume was 82% smaller than the control group[2] |
| MDA-MB-435 Mouse Xenograft | Breast Cancer | Co-administration with paclitaxel | Delayed tumor growth in an SC144 dose-dependent manner[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of SC144 on cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., OVCAR-8) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the log of the SC144 concentration and fitting the data to a dose-response curve.[6]
Western Blotting for Phospho-STAT3 Analysis
This protocol is used to determine the effect of SC144 on the phosphorylation of STAT3.
-
Cell Lysis : Treat cancer cells (e.g., OVCAR-8, Caov-3) with SC144 at various concentrations and time points.[6] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phospho-STAT3 (Y705) and total STAT3 overnight at 4°C.[6]
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated STAT3 normalized to total STAT3.
Mouse Xenograft Model
This protocol is used to evaluate the in vivo antitumor efficacy of SC144.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-8) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Randomize the mice into treatment and control groups. Administer SC144 orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule.[2] The control group receives the vehicle.
-
Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target proteins).
-
Data Analysis : Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of SC144.[2][7]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: A typical workflow for Western Blot analysis of STAT3 phosphorylation.
References
- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Inhibition of the gp130-STAT3-Survivin Axis by SC144
Introduction
The gp130-STAT3-survivin signaling axis is a critical pathway in cellular processes, including proliferation, survival, and differentiation.[1] Its dysregulation is a hallmark of numerous cancers, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] The pathway is initiated by cytokines from the Interleukin-6 (IL-6) family, which bind to their specific receptors and the common signal-transducing receptor subunit, glycoprotein 130 (gp130).[4][5] This activation cascade leads to the phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor.[6] In the nucleus, STAT3 promotes the expression of various oncogenes, including BIRC5, which encodes for survivin, a potent inhibitor of apoptosis.[3][7]
SC144 is a first-in-class, orally active, small-molecule inhibitor that directly targets gp130.[8][9] By binding to gp130, SC144 disrupts the entire downstream signaling cascade, leading to the suppression of STAT3 activity and survivin expression.[10] This whitepaper provides a comprehensive technical overview of the gp130-STAT3-survivin axis, the mechanism of SC144 inhibition, quantitative data on its efficacy, and detailed experimental protocols for its study.
The gp130-STAT3-Survivin Signaling Pathway
The activation of this oncogenic axis is a multi-step process:
-
Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as IL-6, bind to the IL-6 receptor (IL-6R). This complex then associates with gp130, inducing its homodimerization.[4]
-
JAK Kinase Activation: The dimerization of gp130 brings associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.[5]
-
STAT3 Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[4] These phosphorylated sites serve as docking stations for the STAT3 protein, which is subsequently phosphorylated by JAKs at tyrosine 705 (Y705).[11][12]
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) molecules form homodimers and translocate from the cytoplasm to the nucleus.[8][13]
-
Gene Transcription: In the nucleus, p-STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, initiating their transcription.[7]
-
Survivin Upregulation: A critical downstream target of STAT3 is the anti-apoptotic protein survivin.[3][7] Increased survivin expression helps cancer cells evade apoptosis, thereby promoting cell survival and resistance to treatment.[14]
Caption: The gp130-STAT3-Survivin signaling cascade.
SC144: A Potent Inhibitor of the gp130 Axis
SC144 is a quinoxalinhydrazide derivative that acts as a direct inhibitor of gp130 signaling.[10][15] Its mechanism of action involves several key steps that effectively shut down the pathway at its origin.
-
Binding to gp130: SC144 directly binds to the gp130 receptor protein.[9][16]
-
Induction of gp130 Modification: This binding induces conformational changes in gp130, leading to its phosphorylation at Serine 782 (S782) and subsequent deglycosylation.[8][9][13] These modifications are thought to inactivate the receptor.
-
Abrogation of STAT3 Activation: The inactivation of gp130 prevents the phosphorylation of STAT3 at Y705, thereby blocking its activation.[11][15]
-
Inhibition of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize or translocate to the nucleus.[8][9]
-
Downregulation of Target Genes: The absence of nuclear p-STAT3 leads to the suppression of its target genes, including survivin, Bcl-2, Bcl-xL, and MMP-7.[17][18]
-
Cellular Outcomes: The cumulative effect of SC144 treatment is the induction of cell-cycle arrest, inhibition of angiogenesis, and ultimately, apoptosis in cancer cells.[8][16]
References
- 1. gp130-mediated Stat3 activation in enterocytes regulates cell survival and cell-cycle progression during colitis-associated tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Persistent GP130/STAT3 Signaling Contributes to the Resistance of Doxorubicin, Cisplatin, and MEK Inhibitor in Human Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells [mdpi.com]
- 7. Persistent activation of stat3 signaling induces survivin gene expression and confers resistance to apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abmole.com [abmole.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Anticancer Agent 144 (Compound 444) and its Dual Inhibition of PTPN2/PTP1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 144, also known as compound 444, is a potent small molecule inhibitor targeting two key intracellular checkpoint regulators: Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1] As dual inhibitors, compounds like agent 144 represent a promising strategy in immuno-oncology. By blocking the activity of PTPN2 and PTP1B, which act as negative regulators of anti-tumor immune responses, this class of inhibitors can enhance the efficacy of the immune system in recognizing and eliminating cancer cells. This technical guide provides a comprehensive overview of the available data on Anticancer Agent 144, its mechanism of action, and the experimental protocols relevant to its evaluation.
Core Compound Data
Anticancer Agent 144 (compound 444) is characterized by its potent dual inhibitory activity against both PTPN2 and PTP1B.
| Data Point | Value | Source |
| Target(s) | PTPN2 / PTP1B | [1] |
| IC50 | <2.5 nM | [1] |
| CAS Number | 2948340-59-6 | |
| Molecular Formula | C19H15BrF2N3O6PS2 | |
| Primary Reference | Patent WO2023121939A1 | [1] |
Mechanism of Action: Dual PTPN2/PTP1B Inhibition
PTPN2 and PTP1B are protein tyrosine phosphatases that play crucial roles in downregulating key signaling pathways involved in immunity and cancer.
-
PTPN2 (also known as TC-PTP): This phosphatase is a critical negative regulator of T-cell receptor (TCR) signaling and cytokine signaling pathways, such as the interferon-gamma (IFNγ) and interleukin-2 (IL-2) pathways. It does so by dephosphorylating and inactivating key signaling molecules like Janus kinases (JAK1, JAK3) and Signal Transducer and Activator of Transcription (STAT1, STAT3, STAT5) proteins. Inhibition of PTPN2 in T-cells and other immune cells is expected to enhance their activation, proliferation, and effector functions, leading to a more robust anti-tumor immune response. In tumor cells, PTPN2 inhibition can increase their sensitivity to IFNγ, a key anti-cancer cytokine.
-
PTP1B: While well-known for its role in metabolic regulation (as a negative regulator of insulin and leptin signaling), PTP1B is also implicated in cancer. It can dephosphorylate and inactivate various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. PTP1B has also been shown to regulate STAT3 and STAT5 signaling.
The dual inhibition of both PTPN2 and PTP1B by a single agent like compound 444 is hypothesized to have a synergistic anti-cancer effect. It can simultaneously enhance the anti-tumor activity of immune cells while directly impacting cancer cell signaling pathways.
Signaling Pathways
The dual inhibition of PTPN2 and PTP1B by Anticancer Agent 144 (compound 444) is expected to modulate several critical signaling pathways within both immune cells and cancer cells. Below are diagrams illustrating the key pathways affected.
References
SC144: A Deep Dive into Early Preclinical Oncology Studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the early preclinical studies of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). SC144 has demonstrated significant therapeutic potential in various cancer models by targeting the gp130/STAT3 signaling pathway, a critical axis in tumor progression, survival, and drug resistance. This document synthesizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams.
Core Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis
SC144 exerts its anticancer effects by directly targeting gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines. In many cancers, this pathway is constitutively activated, leading to the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then drives the expression of a wide array of genes involved in cell proliferation, survival, angiogenesis, and metastasis.
SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2] This leads to the downregulation of surface-bound gp130, thereby abrogating the downstream phosphorylation and nuclear translocation of STAT3.[1][3] The inhibition is specific to gp130-mediated signaling; SC144 does not significantly affect signaling pathways activated by non-gp130 ligands such as IFN-γ, SDF-1α, or PDGF.[3][4][5] The ultimate result is the suppression of STAT3-regulated gene expression, including key survival proteins like Bcl-2, Bcl-xL, and survivin, leading to cell cycle arrest and apoptosis.[2][3]
Caption: SC144 inhibits the gp130/STAT3 signaling pathway.
In Vitro Efficacy
SC144 has demonstrated potent cytotoxic and pro-apoptotic activity across a range of human cancer cell lines, particularly in ovarian cancer. Notably, it shows greater potency in cancer cells compared to normal epithelial cells.[1][4]
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for SC144 were determined in various human ovarian cancer cell lines, showing activity in the submicromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian | 0.72 | [2] |
| OVCAR-5 | Ovarian | 0.49 | [2] |
| OVCAR-3 | Ovarian | 0.95 | [2] |
| Caov-3 | Ovarian | N/A | [2] |
N/A: Specific IC50 value not provided in the cited source, but significant cytotoxicity was reported.
Apoptosis Induction
SC144 treatment leads to significant apoptosis in ovarian cancer cells. For instance, after treatment with 2 µM of SC144, a substantial increase in apoptosis was observed in OVCAR-8 and Caov-3 cells, while minimal apoptotic effects were seen in normal kidney and endometrial epithelial cells.[2][4] This selective cytotoxicity highlights its therapeutic window.
Mechanistic Confirmation
Western blot analyses have confirmed the mechanism of action of SC144. Treatment of ovarian cancer cells with SC144 leads to:
-
Increased phosphorylation of gp130 (S782) in a time- and dose-dependent manner.[2]
-
Abrogation of STAT3 phosphorylation (pSTAT3).[1]
-
Inactivation of Akt , another downstream effector of gp130 signaling.[2]
Caption: Workflow for Western blot analysis of SC144's effects.
In Vivo Efficacy
The antitumor activity of SC144 has been validated in mouse xenograft models of human cancer.
Ovarian Cancer Xenograft Model
In a mouse xenograft model using human ovarian cancer cells, oral administration of SC144 demonstrated significant efficacy in delaying tumor growth without notable toxicity to normal tissues.[1]
| Model | Treatment | Dosage | Administration | Tumor Growth Inhibition | Reference |
| Human Ovarian Cancer Xenograft | SC144 | 10 mg/kg | i.p., daily for 58 days | ~73% | [2] |
| Human Ovarian Cancer Xenograft | SC144 | 100 mg/kg | p.o., daily for 35 days | 82% (smaller avg. tumor vol.) | [2] |
Combination Therapy
SC144 has also shown synergistic effects when combined with standard chemotherapeutic agents. In an MDA-MB-435 breast cancer xenograft model, the co-administration of SC144 and paclitaxel resulted in a dose-dependent delay in tumor growth, suggesting its potential in combination therapy regimens for both drug-sensitive and drug-resistant cancers.[6]
Caption: Workflow for a typical in vivo xenograft study of SC144.
Pharmacokinetic Profile and Drug Properties
SC144 was developed as an orally active agent.[1] Pharmacokinetic studies have revealed a two-compartmental elimination profile following intraperitoneal administration, a characteristic not observed with oral dosing.[6] Despite its promising efficacy, the clinical development of the original SC144 compound was hampered by poor solubility and metabolic instability.[5][7] This has prompted medicinal chemistry efforts to develop second-generation analogs with improved pharmacokinetic properties suitable for IND filing.[5][7]
Detailed Experimental Protocols
Cell Lines and Culture
-
Cell Lines: Human ovarian cancer cell lines (OVCAR-8, OVCAR-5, OVCAR-3, Caov-3), normal human kidney epithelial cells, and normal human endometrial cells were used.[4]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 5 mmol/L L-glutamine. Cultures were kept in a humidified atmosphere of 5% CO2 at 37°C.[8]
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of SC144 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the drug concentration required to inhibit cell growth by 50%.
Western Blotting
-
Cell Lysis: After treatment with SC144, cells were washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using the Bradford or BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) were separated by SDS-PAGE on polyacrylamide gels.
-
Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-gp130, anti-pSTAT3, anti-STAT3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Animal Xenograft Studies
-
Animals: Female athymic nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: A suspension of human ovarian cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) in 100 µL of PBS/Matrigel was injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups. SC144 was administered daily by oral gavage (p.o.) or intraperitoneal injection (i.p.). The control group received the vehicle solution.
-
Monitoring: Tumor size was measured two to three times per week with calipers, and tumor volume was calculated using the formula: (length × width²)/2. Animal body weight and general health were monitored as indicators of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).[1][6]
Conclusion
The early preclinical data for SC144 strongly support its development as a novel anticancer agent. By specifically targeting the gp130/STAT3 signaling pathway, SC144 induces apoptosis and inhibits tumor growth in various oncology models, particularly ovarian cancer. It has demonstrated potent single-agent in vitro and in vivo activity and shows promise for use in combination therapies. While the original compound faced pharmacokinetic challenges, the underlying mechanism of action and robust preclinical efficacy have established gp130 as a viable and attractive drug target, paving the way for next-generation inhibitors with improved clinical potential.
References
- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Cytotoxicity of Antitumor Agent-144 (16): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic effects of Antitumor agent-144 (16), a novel compound under investigation for its potential anticancer properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a hypothesized signaling pathway based on the compound's chemical class.
Executive Summary
This compound (16) has demonstrated notable cytotoxic activity against murine leukemia (L1210) and human epidermoid carcinoma (KB) cell lines. This guide consolidates the available data on its in vitro efficacy, outlines the established protocols for assessing its cytotoxic effects, and presents a putative mechanism of action to guide future research.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound (16) was quantified by determining its half-maximal inhibitory concentration (IC50) in L1210 and KB cell lines. The results, as determined by the MTT assay, are summarized in the table below.
| Cell Line | IC50 (µM) |
| L1210 (Murine Leukemia) | 2.6[1] |
| KB (Human Epidermoid Carcinoma) | 8.4[1] |
Table 1: IC50 Values of this compound (16) in L1210 and KB cells.
Experimental Protocols
The following protocols detail the methodologies employed to evaluate the cytotoxicity of this compound (16).
Cell Culture
-
L1210 Cells: Murine leukemia L1210 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
KB Cells: Human epidermoid carcinoma KB cells are to be cultured in DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The in vitro antitumor activity of this compound (16) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (16). A vehicle control (e.g., DMSO) should be included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound (16).
Caption: Workflow for Cytotoxicity Assessment of this compound (16).
Hypothesized Signaling Pathway of Action
While the precise mechanism of action for this compound (16) has not been fully elucidated, its classification as a nitro 5-deazaflavin suggests a potential role in inducing apoptosis. The following diagram illustrates a hypothesized signaling pathway based on the known mechanisms of related compounds. It is important to note that this is a putative pathway and requires experimental validation.
Caption: Hypothesized Apoptotic Pathway for this compound (16).
Conclusion and Future Directions
This compound (16) exhibits potent cytotoxic effects against L1210 and KB cancer cell lines. The data presented in this guide provide a foundational understanding of its in vitro activity. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Validation of the hypothesized apoptotic pathway and investigation into other potential mechanisms, such as kinase inhibition, will be crucial for its continued development as a potential therapeutic agent.
References
The Role of SC144 in Overcoming Drug Resistance in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to conventional chemotherapeutic agents is a primary obstacle in oncology, leading to treatment failure and disease progression. A key signaling pathway implicated in this process is the Interleukin-6 (IL-6)/gp130/STAT3 axis. Constitutive activation of this pathway is observed in numerous cancers and is associated with the promotion of cell survival, proliferation, angiogenesis, and immune evasion, all of which contribute to a drug-resistant phenotype.[1][2][3][4] SC144 is a first-in-class, orally active, small-molecule inhibitor that directly targets the glycoprotein 130 (gp130) receptor, a critical signal transducer for the IL-6 family of cytokines.[5][6][7] By inhibiting gp130, SC144 effectively abrogates the downstream activation of STAT3, offering a promising therapeutic strategy to circumvent drug resistance. This guide provides a comprehensive technical overview of SC144's mechanism of action, its efficacy in drug-resistant models, and detailed experimental protocols for its evaluation.
Core Mechanism of Action of SC144
SC144 exerts its anticancer effects through a unique mechanism involving the direct inhibition of the gp130/STAT3 signaling pathway.
Direct Interaction with gp130
SC144 directly binds to the gp130 protein.[5][7][8] This interaction induces a conformational change in gp130, leading to two key post-translational modifications:
-
Phosphorylation: SC144 treatment leads to the phosphorylation of gp130 at the Serine 782 (S782) residue in a time- and dose-dependent manner.[5][9]
-
Deglycosylation: The binding of SC144 also induces the deglycosylation of the gp130 receptor.[5][6][9]
These modifications result in the downregulation of surface-bound gp130 and the abrogation of its signaling capabilities.[6]
Inhibition of STAT3 Activation
The alteration of gp130 by SC144 prevents the activation of the downstream signal transducer and activator of transcription 3 (STAT3). Specifically, SC144 abrogates the phosphorylation of STAT3 at Tyrosine 705 (Y705), a critical step for its dimerization and activation.[5][9][10] This inhibition prevents the nuclear translocation of STAT3, thereby blocking its function as a transcription factor.[5][7][11]
Downregulation of Target Genes
By preventing STAT3's transcriptional activity, SC144 inhibits the expression of a suite of downstream target genes crucial for tumor progression and drug resistance.[5][7] These genes include those involved in:
The collective inhibition of these pathways leads to cell-cycle arrest, anti-angiogenic effects, and ultimately, the induction of apoptosis in cancer cells.[5]
Caption: SC144 binds to gp130, blocking IL-6-mediated STAT3 phosphorylation and nuclear translocation.
Overcoming Drug Resistance
The gp130/STAT3 signaling axis is a well-established driver of resistance to a variety of standard-of-care chemotherapies.[12] SC144 has demonstrated significant activity in cancer cells resistant to conventional drugs, highlighting its potential to re-sensitize tumors to treatment.
Efficacy in Chemoresistant Cancers
SC144 exhibits potent cytotoxicity in cell lines selected for resistance to common chemotherapeutic agents. For instance, its effectiveness in ovarian cancer models resistant to paclitaxel, doxorubicin, and cisplatin suggests a broad ability to overcome multidrug resistance.[5] This activity appears to be independent of the status of p53, HER-2, or hormone receptors in some cancers.[13][14]
Synergistic Effects with Chemotherapy
SC144 can act synergistically with standard chemotherapies. In bladder cancer models, combining SC144 with cisplatin leads to an increase in DNA double-stranded breaks and a subsequent increase in apoptosis.[13][15] This effect is mediated, in part, by SC144's ability to down-regulate Ku70, a key protein in DNA repair and an apoptosis suppressor.[13][15]
Caption: SC144 inhibits the gp130/STAT3 pathway, blocking survival signals that cause drug resistance.
Quantitative Data on SC144 Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of SC144 from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC₅₀) of SC144 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Drug Resistance Profile | IC₅₀ (µM) | Citation(s) |
| OVCAR-8 | Ovarian | - | 0.72 | [5] |
| OVCAR-5 | Ovarian | - | 0.49 | [5] |
| OVCAR-3 | Ovarian | - | 0.95 | [5] |
| HEY | Ovarian | Cisplatin-Resistant | 0.88 | [5] |
| NCI/ADR-RES | Ovarian | Paclitaxel & Doxorubicin-Resistant | 0.43 | [5] |
| MDA-MB-435 | Breast | - | 4.0 | [8][14] |
| LNCaP | Prostate | - | 0.4 | [6][8] |
| HCT116 (p53+/+) | Colon | - | 0.6 | [6][8] |
| HCT116 (p53-/-) | Colon | - | 1.1 | [8] |
| HT29 | Colon | - | 0.9 | [6][8] |
Table 2: In Vivo Efficacy of SC144 in Xenograft Models
| Model | Cancer Type | Treatment | Route | Outcome | Citation(s) |
| Human Ovarian Cancer Xenograft | Ovarian | 10 mg/kg/day for 58 days | i.p. | 73% tumor growth suppression | [5] |
| Human Ovarian Cancer Xenograft | Ovarian | 100 mg/kg/day for 35 days | p.o. | 82% smaller average tumor volume vs. control | [5] |
| MDA-MB-435 Xenograft | Breast | Dose-dependent | - | Delayed tumor growth | [6] |
| Syngeneic Mouse Model (CT-26) | Colon | 14 days | i.p. | Significantly delayed tumor growth | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to SC144.
Cell Viability - MTT Assay
This protocol is used to determine the cytotoxic effects of SC144 and calculate IC₅₀ values.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of SC144 in complete culture medium. Remove the old medium from the wells and add 100 µL of the SC144 dilutions (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for Phospho-STAT3 (Tyr705) Inhibition
This protocol assesses the effect of SC144 on the activation state of STAT3.
-
Cell Culture and Treatment: Plate cells (e.g., OVCAR-8, Caov-3) in 6-well plates.[9] Once 70-80% confluent, treat with various concentrations of SC144 (e.g., 0.5-5 µM) for specified time points (e.g., 1-24 hours).[5][10]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[16][17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18] Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution).[16][20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[17]
-
Stripping and Reprobing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[18]
Caption: Workflow for Western Blot analysis of p-STAT3 inhibition by SC144.
Immunoprecipitation (IP) for SC144-gp130 Interaction
This protocol can be adapted to demonstrate the direct binding of SC144 to its target protein, gp130. A Drug Affinity Responsive Target Stability (DARTS) assay, which leverages this principle, has been used successfully.[10] A standard IP protocol is outlined below.
-
Lysate Preparation: Prepare cell lysate from a high-expressing cell line (e.g., L3.6pl) under non-denaturing conditions as described in the Western Blot protocol.[21]
-
Lysate Pre-clearing: Add Protein A/G magnetic beads to the cell lysate (1-2 mg total protein) and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[21]
-
Immunocomplex Formation:
-
To the pre-cleared lysate, add the primary antibody against gp130.
-
In a parallel control tube, add an isotype control IgG antibody.
-
Incubate with rotation overnight at 4°C.
-
-
Precipitation: Add pre-washed Protein A/G magnetic beads to each tube and incubate with rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold cell lysis buffer to remove non-specifically bound proteins.[21]
-
Elution: Resuspend the final bead pellet in 20-40 µL of 3X SDS sample buffer and boil for 5-10 minutes to elute the protein-antibody complexes.[21]
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis to confirm the presence of gp130.
In Vivo Xenograft Tumor Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of SC144 in vivo.
-
Animal Husbandry: Use immunodeficient mice (e.g., athymic nude or NOD/SCID). House them in a pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells (e.g., ovarian, colon) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer SC144 at a predetermined dose (e.g., 10 mg/kg intraperitoneally or 100 mg/kg orally) daily.[5]
-
Control Group: Administer the vehicle solution on the same schedule.
-
-
Monitoring: Monitor animal body weight (as an indicator of toxicity) and tumor volume twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a specified duration (e.g., 35-58 days).[5] Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Harvest tumors for weight measurement and further analysis (e.g., Western blot, IHC). Compare tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy.
Conclusion
SC144 represents a targeted therapeutic agent that directly addresses a key mechanism of cancer cell survival and drug resistance. By binding to and inducing the degradation of the gp130 receptor, SC144 effectively shuts down the pro-tumorigenic STAT3 signaling cascade. Preclinical data strongly supports its role in overcoming resistance to conventional chemotherapies, demonstrating both single-agent efficacy in resistant models and synergistic activity in combination therapies. The detailed protocols provided herein offer a framework for further investigation into SC144 and other gp130-targeting agents, which hold significant promise for providing new therapeutic options for diverse and difficult-to-treat cancers.[1]
References
- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for SC144 in In Vitro Cell Culture
These application notes provide detailed protocols for utilizing SC144, a potent small-molecule inhibitor of the gp130 signaling pathway, in various in vitro cell culture experiments. The methodologies outlined below are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of SC144.
Mechanism of Action
SC144 is a first-in-class, orally active gp130 inhibitor. It functions by binding to the gp130 protein, a common signal transducer for the Interleukin-6 (IL-6) family of cytokines. This interaction induces phosphorylation and deglycosylation of gp130, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). The inhibition of the gp130/STAT3 signaling cascade by SC144 leads to the suppression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
Data Presentation
Table 1: Cytotoxicity of SC144 in Various Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in a panel of human cancer cell lines as determined by MTT assay. The IC50 values demonstrate the broad-spectrum anti-proliferative activity of SC144.
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | 0.72 |
| OVCAR-5 | Ovarian Cancer | 0.49 |
| OVCAR-3 | Ovarian Cancer | 0.95[1] |
| MDA-MB-435 | Breast Cancer | 4.0[2] |
| LNCaP | Prostate Cancer | 0.4 - 4.0 (range) |
| HCT116 p53 +/+ | Colon Cancer | 0.4 - 4.0 (range) |
| HCT116 p53 -/- | Colon Cancer | 0.4 - 4.0 (range) |
| HT29 | Colon Cancer | 0.4 - 4.0 (range) |
| PANC-1 | Pancreatic Cancer | 1.93[3] |
| PK-1 | Pancreatic Cancer | 5.20[3] |
| MDA-MB-468 | Breast Cancer | 0.7[2] |
| MCF-7 | Breast Cancer | 1.7[2] |
| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | Data suggests high activity[2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of SC144 on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SC144 (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 7.5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (containing 7,500 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
SC144 Treatment:
-
Prepare a series of dilutions of SC144 in complete culture medium from a stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of SC144. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3.5 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]
-
-
Formazan Solubilization:
-
Add 150 µL of MTT solvent to each well.
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 590 nm using a microplate reader, with a reference wavelength of 620 nm.[4]
-
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes the quantification of SC144-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cancer cell lines
-
SC144
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in T25 flasks and treat with the desired concentration of SC144 (e.g., IC50 or IC80 concentration) for a specified time (e.g., 48 hours).[5] Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[5]
-
Analysis of gp130/STAT3 Signaling Pathway by Western Blotting
This protocol details the procedure for examining the effect of SC144 on the phosphorylation status of key proteins in the gp130/STAT3 signaling pathway.
Materials:
-
Cancer cell lines
-
SC144
-
IL-6 or Oncostatin M (OSM) for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-gp130, anti-gp130, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with SC144 (e.g., 2 µM or 5 µM) for a specified duration (e.g., 6 or 24 hours).[6] In some experiments, cells may be stimulated with IL-6 (e.g., 100 ng/mL) or OSM (e.g., 50 ng/mL) for a short period before lysis.[6]
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gp130-Mediated STAT3 Activation Contributes to the Aggressiveness of Pancreatic Cancer through H19 Long Non-Coding RNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC144 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC144 is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which subsequently abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This disruption of the gp130/STAT3 signaling pathway inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] Preclinical studies have demonstrated the broad-spectrum anticancer activity of SC144 in various cancer models, including those resistant to conventional chemotherapies.[1][4] These application notes provide a detailed protocol for utilizing SC144 in a mouse xenograft model, a crucial step in the preclinical evaluation of this promising therapeutic agent.
Mechanism of Action: The gp130/STAT3 Signaling Pathway
The gp130/STAT3 signaling cascade is a key pathway in cancer progression. Upon ligand binding (e.g., IL-6), gp130 dimerizes and activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it acts as a transcription factor for genes promoting cell proliferation, survival, and angiogenesis. SC144 effectively inhibits this pathway.
Caption: Mechanism of SC144 action on the gp130/STAT3 signaling pathway.
Quantitative Data from Preclinical Xenograft Studies
The efficacy of SC144 has been evaluated in various mouse xenograft models. The following table summarizes key quantitative data from these studies.
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | OVCAR-8 | Athymic Nude | Intraperitoneal (i.p.) | 10 mg/kg/day | 58 days | ~73% | [3] |
| Ovarian Cancer | OVCAR-8 | Athymic Nude | Oral (p.o.) | 100 mg/kg/day | 35 days | 82% | [3] |
| Ovarian Cancer | MDA-MB-435 | N/A | N/A | Dose-dependent | N/A | Dose-dependent delay | [1] |
| Colon Cancer | CT-26 | BALB/c | N/A | N/A | N/A | Significant reduction | [5] |
| Head and Neck | MOC2-E6/E7 | C57BL/6 | N/A | N/A | N/A | Significant delay | [5] |
Experimental Protocols
I. Cell Culture and Preparation for Implantation
-
Cell Line Maintenance:
-
Culture the chosen cancer cell line (e.g., OVCAR-8 for ovarian cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells to maintain exponential growth.
-
-
Cell Harvesting and Preparation:
-
When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS).
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL for subcutaneous injection.
-
Keep the cell suspension on ice until implantation.
-
II. Mouse Xenograft Model Establishment
This protocol outlines the subcutaneous implantation of tumor cells. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Caption: Experimental workflow for a mouse xenograft study with SC144.
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[6]
-
Allow mice to acclimate for at least one week before any procedures.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and inject the 100 µL cell suspension subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
-
III. SC144 Administration and Tumor Monitoring
-
SC144 Formulation:
-
For Oral (p.o.) Administration: A formulation can be prepared by dissolving SC144 in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. One example involves adding 300 μL of 100 mg/ml propylene glycol stock solution to 50 μL of Tween 80, mixing, and then adding 650 μL of D5W (5% dextrose in water).[1]
-
For Intraperitoneal (i.p.) Administration: A formulation can be prepared by dissolving SC144 in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. An example is adding 50 μL of a 10 mg/ml DMSO stock solution to 400 μL of PEG300, mixing, adding 50 μL of Tween 80, mixing, and then adding 500 μL of ddH2O.[1]
-
Note: The final formulation should be prepared fresh daily.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups.[6]
-
Administer SC144 or the vehicle control daily via the chosen route (i.p. or p.o.) at the predetermined dose.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting) to assess the in vivo effects of SC144 on the gp130/STAT3 pathway.
-
Conclusion
SC144 represents a promising therapeutic agent that targets the gp130/STAT3 signaling pathway, a critical axis in cancer progression. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute preclinical studies using SC144 in mouse xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this novel gp130 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SC144 hydrochloride | TargetMol [targetmol.com]
- 4. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC144 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in various preclinical cancer models. The protocols outlined below are based on published research and are intended to serve as a guide for designing and executing in vivo studies with SC144.
Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway
SC144 exerts its anti-tumor effects by directly binding to gp130, a critical signal transducer for several pro-inflammatory cytokines, most notably Interleukin-6 (IL-6). This binding induces the phosphorylation and deglycosylation of gp130, leading to the abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and its subsequent nuclear translocation. The inhibition of the gp130/STAT3 signaling cascade ultimately suppresses the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis, leading to tumor growth inhibition.[1][2][3][4][5]
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Quantitative Data Summary of SC144 Administration in Preclinical Models
The following tables summarize the reported dosages and administration schedules of SC144 in various preclinical cancer models.
Table 1: SC144 Administration in Ovarian Cancer Xenograft Models
| Animal Model | Cell Line | Administration Route | Dosage | Frequency | Duration | Reference |
| Nude Mice | OVCAR-8 | Intraperitoneal (i.p.) | 10 mg/kg | Daily | 58 days | [5] |
| Nude Mice | OVCAR-8 | Oral (p.o.) | 100 mg/kg | Daily | 35 days | [5] |
Table 2: SC144 Administration in Syngeneic Mouse Models
| Animal Model | Cell Line | Administration Route | Dosage | Frequency | Duration | Reference |
| C57BL/6 Mice | MOC2-E6/E7 | Intraperitoneal (i.p.) | Not Specified | Daily | 14 days | [2] |
Table 3: SC144 Administration in Other Cancer Models (Data Inferred from General Statements)
| Cancer Type | Animal Model | Administration Route | Notes | Reference |
| Breast Cancer | Xenograft | Not Specified | SC144 has been reported to inhibit tumor growth in breast cancer xenograft models. Specific dosage information is not detailed in the reviewed literature. | [3] |
| Colorectal Cancer | Xenograft | Not Specified | Studies indicate SC144's efficacy in colorectal cancer xenografts, but specific administration protocols are not readily available. | [3] |
| Pancreatic Cancer | Xenograft | Not Specified | The anti-tumor activity of SC144 has been observed in pancreatic cancer xenograft models. Detailed dosage regimens are not specified in the available sources. | [3] |
Experimental Protocols
Protocol 1: In Vivo Formulation of SC144
This protocol describes the preparation of a vehicle for the in vivo administration of SC144.
Materials:
-
SC144 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O)
Procedure:
-
Prepare a 10 mg/mL stock solution of SC144 in DMSO.
-
For a 1 mL final working solution, mix the components in the following order:
-
400 µL of PEG300
-
50 µL of the 10 mg/mL SC144 stock solution in DMSO
-
50 µL of Tween 80
-
-
Mix the solution thoroughly until it is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final concentration of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Use the freshly prepared formulation immediately for administration.
Note: This formulation is a general guide. Optimization may be necessary depending on the specific experimental requirements.
Protocol 2: Subcutaneous Xenograft Mouse Model and SC144 Treatment
This protocol outlines the establishment of a subcutaneous tumor xenograft model and subsequent treatment with SC144.
Caption: Workflow for a subcutaneous xenograft study with SC144.
Materials:
-
Human cancer cell line (e.g., OVCAR-8 for ovarian cancer)
-
Appropriate cell culture medium and supplements
-
6-8 week old female immunodeficient mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
SC144 formulation (prepared as in Protocol 1)
-
Vehicle control (formulation without SC144)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
SC144 Administration:
-
Intraperitoneal (i.p.) Injection: Administer the SC144 formulation daily at the desired dosage (e.g., 10 mg/kg).
-
Oral (p.o.) Gavage: Administer the SC144 formulation daily using oral gavage at the desired dosage (e.g., 100 mg/kg).
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 35-58 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Further analysis, such as immunohistochemistry for biomarkers of the gp130/STAT3 pathway, can be performed on the excised tumors.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Appropriate measures should be taken to minimize animal suffering.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 3. scispace.com [scispace.com]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of SC144 in Ovarian Cancer Cell Lines: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of SC144, a first-in-class, orally active small-molecule gp130 inhibitor, in the context of ovarian cancer research. SC144 presents a promising therapeutic strategy by targeting the gp130/STAT3 signaling pathway, which is a key player in the progression of ovarian cancer.[1][2][3][4]
Mechanism of Action
SC144 exerts its anti-cancer effects by directly binding to glycoprotein 130 (gp130), a crucial signal transducer for the Interleukin-6 (IL-6) family of cytokines.[1][2][3] This interaction induces the phosphorylation of gp130 at Serine 782 and its subsequent deglycosylation.[1][2][3][4] These events abrogate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and prevent its nuclear translocation.[1][2][3] By inhibiting STAT3, SC144 effectively downregulates the expression of various downstream target genes responsible for cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis in ovarian cancer cells.[4][5]
Data Presentation
Cytotoxicity of SC144 in Human Ovarian Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in various human ovarian cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | IC50 (µM) |
| OVCAR-8 | 0.72 |
| OVCAR-5 | 0.49 |
| OVCAR-3 | 0.95 |
Data compiled from MedChemExpress product information sheet.[5]
Apoptotic Effects of SC144
SC144 has been shown to induce significant apoptosis in ovarian cancer cells. The table below presents the percentage of apoptotic cells in OVCAR-8 and Caov-3 cell lines after treatment with SC144.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| OVCAR-8 | SC144 (2 µM, 72h) | ~45% |
| Caov-3 | SC144 (2 µM, 72h) | ~35% |
| Normal Kidney Epithelial | SC144 (2 µM, 72h) | Not significant |
| Normal Endometrial | SC144 (2 µM, 72h) | Not significant |
Data interpreted from graphical representations in Xu et al., 2013.[6][7] This highlights the preferential cytotoxicity of SC144 towards cancer cells.[3][6][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of SC144 on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-8, OVCAR-5, OVCAR-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
SC144 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of SC144 in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the SC144 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by SC144.
Materials:
-
Ovarian cancer cell lines
-
Complete growth medium
-
SC144
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of SC144 (e.g., 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 72 hours).[6][7]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are Annexin V-FITC and PI positive.[6][7]
Western Blot Analysis for Phospho-STAT3
This protocol is to assess the effect of SC144 on STAT3 activation.
Materials:
-
Ovarian cancer cell lines
-
Complete growth medium
-
SC144
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with SC144 for the desired time points.
-
Lyse the cells with lysis buffer and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: SC144 inhibits the gp130/STAT3 signaling pathway.
Caption: General experimental workflow for evaluating SC144.
Caption: Logical flow of SC144's anti-cancer effects.
References
- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pharmacy.umich.edu [pharmacy.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of SC144 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the assessment of SC144 efficacy in preclinical cancer models. Detailed protocols for key imaging modalities are provided to facilitate the design and execution of robust efficacy studies.
Introduction to SC144
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This disruption of the gp130/STAT3 signaling axis leads to the downregulation of various downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[2] Consequently, SC144 treatment can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent for various malignancies, including ovarian and pancreatic cancers.[1][4]
In Vivo Imaging Modalities for SC144 Efficacy Studies
Non-invasive in vivo imaging techniques are essential for longitudinally monitoring tumor progression and therapeutic response in animal models, providing real-time, quantitative data while reducing the number of animals required for a study.[5][6] Several imaging modalities are well-suited for evaluating the anti-tumor effects of SC144.
1. Bioluminescence Imaging (BLI): A highly sensitive technique for tracking tumor burden by detecting light emitted from cancer cells engineered to express luciferase.[7][8] BLI is particularly effective for monitoring tumor growth and metastasis.[8]
2. Positron Emission Tomography (PET): A functional imaging modality that provides quantitative information on metabolic processes within the tumor.[9][10] PET can detect early treatment responses that precede morphological changes.[9][11]
3. Magnetic Resonance Imaging (MRI): Offers high-resolution anatomical images of soft tissues, enabling precise measurement of tumor volume and the assessment of tumor physiology through techniques like diffusion-weighted imaging (DWI).[12][13]
4. High-Frequency Ultrasound: A non-invasive and cost-effective method for real-time visualization of tumors, measurement of tumor volume, and assessment of blood flow and vascularity.[14][15]
Signaling Pathway of SC144
The following diagram illustrates the mechanism of action of SC144 in inhibiting the gp130/STAT3 signaling pathway.
Caption: SC144 inhibits the gp130/STAT3 signaling pathway.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of SC144 using in vivo imaging is outlined below.
Caption: General workflow for SC144 in vivo efficacy studies.
Detailed Protocols
Bioluminescence Imaging (BLI) Protocol
Objective: To quantitatively monitor tumor burden in response to SC144 treatment.
Materials:
-
Luciferase-expressing cancer cells (e.g., OVCAR-8-luc)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
D-luciferin potassium salt
-
Phosphate-buffered saline (PBS), sterile
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Protocol:
-
Cell Preparation: Culture luciferase-expressing cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration.
-
Tumor Inoculation: Anesthetize mice with isoflurane. Inject the cell suspension subcutaneously or orthotopically (e.g., intraperitoneally for ovarian cancer models).
-
Tumor Establishment: Monitor tumor growth by BLI weekly. Once tumors reach a predetermined size (e.g., 50-100 mm³ for subcutaneous models or a detectable bioluminescent signal for orthotopic models), randomize mice into treatment and control groups.
-
D-luciferin Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.[9]
-
Imaging Procedure:
-
Anesthetize mice with 1.5-2.5% isoflurane.[1]
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.[1][16]
-
Place the mouse in the imaging chamber of the IVIS system.
-
Acquire images starting 10-15 minutes post-luciferin injection, as this is typically the time of peak signal.[17]
-
Set imaging parameters (e.g., exposure time, binning) to achieve optimal signal-to-noise without saturation.[1][18]
-
-
Data Analysis:
-
Use the imaging software (e.g., Living Image®) to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the bioluminescent signal as total flux (photons/second).[1]
-
Compare the tumor signal between SC144-treated and vehicle-treated groups over time.
-
| Parameter | Recommendation |
| Cell Line | Luciferase-expressing (e.g., OVCAR-8-luc, ID8-luc)[3][19] |
| Animal Model | Athymic Nude or NSG mice |
| D-luciferin Dose | 150 mg/kg[1][9] |
| Route of Administration | Intraperitoneal (IP) or Subcutaneous (SC)[1][16] |
| Imaging System | IVIS Spectrum or similar |
| Anesthesia | 1.5-2.5% Isoflurane[1] |
| Time to Image | 10-15 minutes post-injection[17] |
| Quantitative Readout | Total Flux (photons/second)[1] |
Positron Emission Tomography (PET) Protocol
Objective: To assess changes in tumor metabolism in response to SC144 treatment.
Materials:
-
Tumor-bearing mice
-
18F-Fluorodeoxyglucose (18F-FDG)
-
MicroPET/CT scanner
-
Anesthesia system (isoflurane)
Protocol:
-
Animal Preparation: Fast mice for 6-8 hours prior to imaging to reduce background 18F-FDG uptake in non-target tissues.
-
Radiotracer Administration: Anesthetize mice with isoflurane. Administer a bolus of 18F-FDG (typically 5-10 MBq) via tail vein injection.
-
Uptake Period: Keep the mice anesthetized and warm for approximately 60 minutes to allow for radiotracer distribution and uptake.
-
Imaging:
-
Position the mouse in the microPET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor, guided by the co-registered CT images.
-
Calculate the Standardized Uptake Value (SUV) for the tumor ROIs.
-
Compare changes in tumor SUV between baseline and post-treatment scans, and between treatment and control groups. A significant decrease in SUV can indicate a positive therapeutic response.[6]
-
| Parameter | Recommendation |
| Radiotracer | 18F-FDG |
| Animal Preparation | 6-8 hours fasting |
| Dose | 5-10 MBq |
| Route of Administration | Intravenous (tail vein) |
| Uptake Time | 60 minutes |
| Imaging System | MicroPET/CT |
| Quantitative Readout | Standardized Uptake Value (SUV)[6] |
Magnetic Resonance Imaging (MRI) Protocol
Objective: To accurately measure tumor volume and assess changes in tumor cellularity in response to SC144.
Materials:
-
Tumor-bearing mice
-
High-field small animal MRI scanner (e.g., 7T)
-
Anesthesia system (isoflurane)
-
Physiological monitoring system
Protocol:
-
Animal Preparation: Anesthetize the mouse with isoflurane and place it on the scanner bed. Monitor respiration and body temperature throughout the imaging session.
-
Imaging Sequences:
-
T2-weighted (T2W) imaging: Acquire high-resolution T2W images (e.g., using a turbo spin-echo sequence) in axial, coronal, and sagittal planes to clearly delineate the tumor from surrounding tissues.
-
Diffusion-Weighted Imaging (DWI): Acquire DWI scans with multiple b-values (e.g., 0, 500, 1000 s/mm²).
-
-
Data Analysis:
-
Tumor Volume: Manually or semi-automatically segment the tumor on the T2W images slice-by-slice to calculate the total tumor volume.
-
Apparent Diffusion Coefficient (ADC): Generate ADC maps from the DWI data. Draw ROIs within the tumor to calculate the mean ADC value. An increase in ADC can indicate a decrease in tumor cell density and treatment-induced necrosis or apoptosis.[13]
-
Compare changes in tumor volume and ADC values over time between the SC144-treated and control groups.
-
| Parameter | Recommendation |
| Imaging System | High-field small animal MRI (e.g., 7T) |
| Anesthesia | Isoflurane with physiological monitoring |
| Anatomical Imaging | T2-weighted turbo spin-echo |
| Functional Imaging | Diffusion-Weighted Imaging (DWI) |
| Quantitative Readouts | Tumor Volume (mm³), Apparent Diffusion Coefficient (ADC) (x 10⁻³ mm²/s)[13] |
High-Frequency Ultrasound Protocol
Objective: To monitor tumor growth and changes in vascularity in response to SC144 treatment.
Materials:
-
Tumor-bearing mice
-
High-frequency ultrasound system with a high-resolution linear array transducer
-
Ultrasound gel
-
Anesthesia system (isoflurane)
Protocol:
-
Animal Preparation: Anesthetize the mouse and remove fur from the area overlying the tumor. Apply a layer of ultrasound gel.
-
Imaging:
-
B-mode Imaging: Acquire 2D and 3D B-mode images of the tumor to measure its dimensions (length, width, height) and calculate the volume.
-
Power Doppler Imaging: Use power Doppler to visualize and quantify blood flow within the tumor.
-
-
Data Analysis:
-
Tumor Volume: Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
Vascularity: Quantify the vascular index from the power Doppler images as the percentage of colored pixels within the tumor ROI. A decrease in vascularity can indicate the anti-angiogenic effects of SC144.
-
Monitor changes in tumor volume and vascularity throughout the treatment period.
-
| Parameter | Recommendation |
| Imaging System | High-frequency ultrasound with a high-resolution transducer |
| Anesthesia | Isoflurane |
| Imaging Modes | B-mode, Power Doppler |
| Quantitative Readouts | Tumor Volume (mm³), Vascular Index (%) |
Data Presentation
All quantitative data from the imaging studies should be summarized in clearly structured tables for easy comparison between treatment groups and over time. An example is provided below.
Table 1: Example of Quantitative Data Summary for SC144 Efficacy Study
| Treatment Group | Imaging Modality | Day 0 | Day 7 | Day 14 | Day 21 | % Change from Baseline (Day 21) |
| Vehicle Control | BLI (photons/s) | 1.2 x 10⁶ | 5.8 x 10⁶ | 2.5 x 10⁷ | 9.8 x 10⁷ | +8067% |
| MRI (mm³) | 55.2 | 150.7 | 425.1 | 1100.5 | +1894% | |
| PET (SUVmax) | 2.1 | 2.3 | 2.5 | 2.8 | +33% | |
| SC144 (10 mg/kg) | BLI (photons/s) | 1.3 x 10⁶ | 2.1 x 10⁶ | 1.5 x 10⁶ | 0.8 x 10⁶ | -38% |
| MRI (mm³) | 58.1 | 75.3 | 65.9 | 50.2 | -14% | |
| PET (SUVmax) | 2.2 | 1.5 | 1.1 | 0.9 | -59% |
Conclusion
The selection of an appropriate in vivo imaging technique for SC144 efficacy studies will depend on the specific research question, the tumor model, and the available resources. Bioluminescence imaging is a highly sensitive and efficient method for monitoring overall tumor burden. PET provides valuable functional information on tumor metabolism, while MRI offers excellent anatomical detail and insights into tumor cellularity. High-frequency ultrasound is a practical and cost-effective tool for assessing tumor size and vascularity. By employing these advanced imaging modalities and following the detailed protocols provided, researchers can robustly evaluate the preclinical efficacy of SC144 and gain a deeper understanding of its anti-tumor mechanisms.
References
- 1. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Luciferase Labeled, Syngeneic Murine Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Ultrasound Molecular Imaging in the Evaluation of Complex Ovarian Masses: A Practical Guide to Correlation with Ex Vivo Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET imaging for Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. oncology.labcorp.com [oncology.labcorp.com]
- 9. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 11. Monitoring response to treatment in patients utilizing PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. radiopaedia.org [radiopaedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Consensus Paper: Strengths and Weaknesses of Animal Models of Spinocerebellar Ataxias and Their Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. extranet.fredhutch.org [extranet.fredhutch.org]
- 17. oncology.labcorp.com [oncology.labcorp.com]
- 18. Protocol for assessing senescence-associated lung pathologies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Technology -Creation of Murine Ovarian Cancer Cell Line Suitable for Non-Invasive Imaging [jhu.technologypublisher.com]
Application Notes and Protocols for Assessing SC144 Synergy with Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the synergistic effects of SC144, a novel gp130 inhibitor, in combination with conventional chemotherapeutic agents. The protocols outlined below cover in vitro and in vivo methodologies, data analysis, and the underlying molecular mechanisms of synergy.
Introduction to SC144 and Synergy
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal-transducing receptor subunit for the IL-6 family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, leading to the abrogation of STAT3 and Akt phosphorylation and their subsequent nuclear translocation.[1][2] This inhibition of the gp130/STAT3/Akt signaling pathway ultimately suppresses the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, survivin, and cyclin D1, leading to cell-cycle arrest and apoptosis.[1][4]
The rationale for combining SC144 with conventional chemotherapy lies in the potential for synergistic interactions. The gp130/STAT3 signaling pathway is often constitutively activated in various cancers and is implicated in chemoresistance.[5][6][7] By inhibiting this pathway, SC144 may sensitize cancer cells to the cytotoxic effects of traditional chemotherapy drugs, leading to enhanced anti-tumor activity. Studies have demonstrated the synergistic potential of SC144 with agents like 5-fluorouracil (5-FU), oxaliplatin, and paclitaxel in various cancer models.[5]
Key Methodologies for Synergy Assessment
The two most widely accepted methods for quantifying drug interactions are the Combination Index (CI) method based on the Chou-Talalay median-effect principle and Isobologram Analysis .[3][8][9][10][11]
-
Combination Index (CI): This method provides a quantitative measure of the interaction between two or more drugs. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth, IC50), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[6]
-
Isobologram Analysis: This is a graphical method used to visualize drug interactions. The doses of two drugs required to produce a specific effect when used alone are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. If the data points for the combination of the two drugs fall below this line, it indicates synergy. Points on the line indicate an additive effect, and points above the line indicate antagonism.[8][9][10][12]
In Vitro Synergy Assessment Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for Synergy Determination
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of SC144 and a conventional chemotherapeutic agent, both alone and in combination.[13][14][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., HT-29 for 5-FU/oxaliplatin, MDA-MB-435 for paclitaxel)[5]
-
Complete cell culture medium
-
SC144
-
Conventional chemotherapeutic agent (e.g., 5-FU, oxaliplatin, paclitaxel)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of SC144 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.
-
Single-Agent Treatment: To determine the IC50 for each drug individually, treat cells with increasing concentrations of SC144 or the chemotherapeutic agent for a specified duration (e.g., 48-72 hours).
-
Combination Treatment:
-
Fixed-Ratio Combination: Prepare mixtures of SC144 and the chemotherapeutic agent at a fixed ratio (e.g., based on the ratio of their individual IC50 values). Treat cells with serial dilutions of this mixture.
-
Checkerboard (Matrix) Combination: Prepare a matrix of concentrations with varying doses of SC144 in the rows and varying doses of the chemotherapeutic agent in the columns.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for the single agents from their dose-response curves.
-
Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) values from the combination treatment data.[2][8][9][10][12][18][19][20]
-
Generate isobolograms to visualize the drug interaction.
-
Data Presentation:
| Drug/Combination | IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Additive/Antagonism |
| SC144 | [Insert Value] | - | - |
| Chemotherapy Agent | [Insert Value] | - | - |
| SC144 + Chemo (Ratio 1) | - | [Insert Value] | [Interpret CI] |
| SC144 + Chemo (Ratio 2) | - | [Insert Value] | [Interpret CI] |
ED50, ED75, ED90 represent the effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol can be used to confirm that the observed synergistic cytotoxicity is due to an increase in apoptosis.
Materials:
-
Cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with SC144, the chemotherapeutic agent, or the combination.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
In Vivo Synergy Assessment Protocol
Protocol 3: Xenograft Mouse Model for Synergy Evaluation
This protocol describes a general framework for assessing the in vivo synergy of SC144 and a conventional chemotherapeutic agent in a tumor xenograft model.[3][21][22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
SC144 (formulated for in vivo administration)
-
Conventional chemotherapeutic agent (formulated for in vivo administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SC144 alone, Chemotherapy alone, SC144 + Chemotherapy combination).
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule. For example, paclitaxel can be administered intravenously once a week, while SC144 can be administered orally daily.[25][26][27]
-
Monitoring: Monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition (TGI) between the combination group and the single-agent groups.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | p-value vs Control | p-value vs SC144 | p-value vs Chemo |
| Vehicle Control | [Insert Value] | - | - | - | - |
| SC144 | [Insert Value] | [Insert Value] | [Insert Value] | - | - |
| Chemotherapy | [Insert Value] | [Insert Value] | [Insert Value] | - | - |
| SC144 + Chemo | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizing Mechanisms and Workflows
Signaling Pathway of SC144 and Chemotherapy Synergy
The synergy between SC144 and conventional chemotherapy can be attributed to the inhibition of the pro-survival gp130/STAT3 signaling pathway by SC144, which sensitizes cancer cells to the DNA damage or microtubule disruption induced by chemotherapy.[5][11][28][29]
Caption: SC144 inhibits gp130, blocking STAT3/Akt signaling and sensitizing cells to chemotherapy-induced apoptosis.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining in vitro drug synergy using a cell viability assay.
Logical Relationship for Synergy Determination
Caption: Interpretation of the Combination Index (CI) for determining drug interaction.
References
- 1. youtube.com [youtube.com]
- 2. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Gp130-Mediated STAT3 Activation Contributes to the Aggressiveness of Pancreatic Cancer through H19 Long Non-Coding RNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CalcuSyn, Version 2.0 [norecopa.no]
- 9. calcusyn.software.informer.com [calcusyn.software.informer.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. combosyn.com [combosyn.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Phase II Trial of a Novel Paclitaxel Schedule As Single-Agent, First-Line Therapy for HER-2/neu–Negative Metastatic Breast Cancer: A Community-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmacokinetically based dosing of weekly paclitaxel to reduce drug-related neurotoxicity based on a single sample strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A novel small molecule LLL12B inhibits STAT3 signaling and sensitizes ovarian cancer cell to paclitaxel and cisplatin | PLOS One [journals.plos.org]
- 29. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SC144 in Chemoresistance Studies
Introduction to SC144
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] The IL-6/gp130/STAT3 signaling axis is a critical pathway implicated in tumor progression, metastasis, and the development of resistance to conventional chemotherapies.[3][4][5] In many solid tumors, aberrant activation of this pathway contributes to cell survival, proliferation, and the expression of anti-apoptotic proteins. SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2][6] This action abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor, thereby inhibiting the expression of STAT3-regulated genes involved in chemoresistance, such as Bcl-2, Bcl-xL, and survivin.[3][7][8] These application notes provide a comprehensive guide for utilizing SC144 to investigate and potentially overcome chemoresistance in solid tumor models.
Mechanism of Action
SC144 exerts its anti-tumor and chemo-sensitizing effects by disrupting the gp130-mediated signaling cascade. Upon binding of a ligand like IL-6, gp130 dimerizes, activating associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote cell survival and drug resistance. SC144 intervention blocks this process, leading to the inactivation of STAT3 and subsequent cell-cycle arrest, anti-angiogenesis, and apoptosis.[1][6] Studies have shown that SC144 can be effective in cell lines resistant to conventional chemotherapies like cisplatin, paclitaxel, and doxorubicin.[1][2]
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Data Presentation: SC144 Activity in Solid Tumors
The following tables summarize the quantitative data regarding the efficacy of SC144 in various chemoresistant and sensitive solid tumor cell lines.
Table 1: In Vitro Cytotoxicity of SC144 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Chemoresistance Profile | SC144 IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| OVCAR-8 | Ovarian | - | 0.72 | [1][2] |
| OVCAR-5 | Ovarian | - | 0.49 | [2] |
| OVCAR-3 | Ovarian | - | 0.95 | [1][2] |
| HEY | Ovarian | Cisplatin-resistant | 0.88 | [1][2] |
| NCI/ADR-RES | Ovarian | Paclitaxel & Doxorubicin-resistant | 0.43 | [1][2] |
| HT29 | Colon | - | ~1.0 - 4.0 | [9] |
| H1299 | NSCLC | - | ~0.14 - 1.0 | [9] |
| L3.6pl | Pancreatic | - | Potent Inhibition | [10][11] |
| AsPC-1 | Pancreatic | - | Potent Inhibition | [11] |
| Bladder Cancer | Bladder | Cisplatin & Gemcitabine-resistant | Significant Viability Reduction |[4] |
Table 2: In Vivo Efficacy of SC144 in Ovarian Cancer Xenograft Models
| Animal Model | Dosage & Administration | Treatment Duration | Outcome | Citation |
|---|---|---|---|---|
| OVCAR-8 Xenograft | 10 mg/kg; i.p.; daily | 58 days | ~73% tumor growth inhibition | [1][2] |
| OVCAR-8 Xenograft | 100 mg/kg; p.o.; daily | 35 days | Average tumor volume 82% smaller than control | [1][2] |
| MDA-MB-435 Xenograft | Dose-dependent; i.p. | Not Specified | Delayed tumor growth (in combination with paclitaxel) |[12] |
Experimental Protocols
Preparation of SC144 Stock Solutions
Proper preparation of SC144 is critical for experimental reproducibility.
-
Compound: SC144 (or SC144 hydrochloride)
-
Molecular Weight: ~322.3 g/mol (SC144); ~358.76 g/mol (SC144 hydrochloride)[13]
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[7][8][13]
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of SC144 powder in high-quality, anhydrous DMSO. For SC144 hydrochloride (MW 358.76), this would be 3.59 mg per 1 mL of DMSO.
-
Warm the tube at 37°C for 10 minutes and/or vortex or sonicate briefly to ensure complete dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
-
For cell culture experiments, dilute the DMSO stock solution with a complete growth medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
In Vitro Cell Viability (MTS/MTT) Assay
This protocol determines the IC₅₀ of SC144 and assesses its ability to sensitize resistant cells to a chemotherapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibition of GP130 and ERK signaling blocks chemoresistant bladder cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Combination effects of SC144 and cytotoxic anticancer agents [iris.unical.it]
- 13. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SC144 Dosage for In Vivo Tumor Growth Inhibition
Welcome to the technical support center for SC144, a first-in-class, orally active gp130 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SC144 for in vivo tumor growth inhibition studies. Here you will find troubleshooting guidance and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with SC144.
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy or High Variability | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. | - Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific tumor model. Published effective doses range from 10 mg/kg (i.p.) to 100 mg/kg (p.o.) daily.[1] - Route of Administration: Consider the route of administration. Intraperitoneal (i.p.) injection may offer more consistent bioavailability compared to oral gavage (p.o.), especially considering SC144's known pharmacokinetic profile.[2] |
| Poor Bioavailability: SC144 has known issues with poor solubility and metabolic instability, which can significantly impact its absorption and exposure.[3] | - Formulation Optimization: Ensure SC144 is completely solubilized. A common vehicle is DMSO, which can then be further diluted.[1] For oral administration, consider co-solvents or formulating as a suspension. Always ensure the vehicle is well-tolerated by the animals. - Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study in your animal model to determine the plasma and tumor concentrations of SC144 after administration. | |
| Tumor Model Resistance: The specific tumor model may have intrinsic or acquired resistance to gp130/STAT3 pathway inhibition. | - Mechanism of Action Confirmation: Before starting in vivo studies, confirm the sensitivity of your cancer cell line to SC144 in vitro. IC50 values for various cancer cell lines are reported to be in the submicromolar to low micromolar range.[4] - Combination Therapy: Consider combining SC144 with other standard-of-care chemotherapeutic agents. SC144 has shown synergistic effects with drugs like paclitaxel.[2] | |
| Unexpected Toxicity or Adverse Effects | High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). | - Toxicity Assessment: In your pilot dose-response study, carefully monitor for signs of toxicity, including weight loss, changes in behavior, and altered organ function. Published studies have reported no significant toxicity at effective doses.[3][5] - Dosing Schedule Modification: If toxicity is observed, consider reducing the dose or modifying the dosing schedule (e.g., dosing every other day). |
| Vehicle Toxicity: The vehicle used to dissolve or suspend SC144 may be causing adverse effects. | - Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle-related toxicity and compound-specific toxicity. - Alternative Vehicles: If the current vehicle is problematic, explore other biocompatible solvent systems. | |
| Issues with Drug Formulation and Administration | Precipitation of SC144: The compound may precipitate out of solution, especially when diluted into aqueous buffers for injection. | - Solubility Enhancement: Prepare fresh formulations for each administration. If using a stock solution in DMSO, ensure it is warmed gently and vortexed thoroughly before dilution. The final concentration of DMSO administered to the animal should be kept to a minimum (typically <10%). - Visual Inspection: Always visually inspect the formulation for any precipitation before administration. |
| Inconsistent Oral Dosing: Inaccurate gavage technique can lead to variability in drug delivery. | - Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure accurate delivery to the stomach. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of SC144?
SC144 is a small molecule inhibitor that directly binds to glycoprotein 130 (gp130), a co-receptor for the IL-6 family of cytokines.[1][5] This binding induces phosphorylation and deglycosylation of gp130, leading to the abrogation of downstream STAT3 and Akt signaling pathways.[1][6] The inhibition of these pathways results in cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1]
2. What is a recommended starting dose for an in vivo study?
Based on published literature, a reasonable starting dose for intraperitoneal (i.p.) administration in mice is 10 mg/kg daily .[1][7] For oral (p.o.) administration, a higher dose of 100 mg/kg daily has been used effectively.[1] However, it is crucial to perform a dose-finding study in your specific animal and tumor model to determine the optimal dose.
3. How should I prepare SC144 for in vivo administration?
SC144 has poor solubility.[3] For i.p. injection, SC144 can be dissolved in 100% DMSO to make a stock solution.[1] This stock can then be diluted with a suitable vehicle like saline or PBS immediately before injection. It is important to keep the final DMSO concentration low to avoid toxicity. For oral administration, SC144 can be formulated as a suspension. One suggested formulation involves dissolving SC144 in DMSO, then mixing with PEG300, Tween80, and finally adding ddH2O.[6]
4. What are the expected outcomes of successful SC144 treatment?
Successful treatment with SC144 should result in a significant inhibition of tumor growth compared to the vehicle-treated control group.[1][7] Studies have reported tumor growth inhibition of around 73% with i.p. administration and 82% with oral administration in an ovarian cancer xenograft model.[1] You may also observe a reduction in tumor blood vessels.[7]
5. Can SC144 be used in combination with other anti-cancer drugs?
Yes, SC144 has been shown to have synergistic effects when combined with other cytotoxic agents. For example, it can enhance the efficacy of paclitaxel in pancreatic and breast cancer models.[2] Combining SC144 with standard chemotherapy may also help overcome drug resistance.[8]
6. Are there any known issues with SC144's stability?
Besides its poor solubility, SC144 has been noted for its metabolic instability, which has been a hurdle for its clinical development.[3] This means the compound may be rapidly metabolized in vivo, potentially reducing its therapeutic efficacy. This underscores the importance of appropriate formulation and dosing schedules. Newer, more stable analogs of SC144 are under development.[3][9]
Quantitative Data Summary
| Tumor Model | Animal Model | SC144 Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| Human Ovarian Cancer (OVCAR-8 Xenograft) | Athymic Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | 58 days | ~73% | [1][7] |
| Human Ovarian Cancer (OVCAR-8 Xenograft) | Athymic Mice | 100 mg/kg/day | Oral (p.o.) | 35 days | 82% smaller average tumor volume | [1] |
| Human Breast Cancer (MDA-MB-435 Xenograft) | Mice | Dose-dependent | Intraperitoneal (i.p.) | - | Delayed tumor growth (in combination with paclitaxel) | [2] |
| Mouse Colon Cancer (CT-26 Syngeneic) | BALB/c Mice | - | Intraperitoneal (i.p.) | 14 days | Significantly delayed tumor growth | [10] |
| Mouse Oral Cancer (MOC2 Syngeneic) | Mice | - | - | - | Significant reduction in tumor burden | [10] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study (General Protocol)
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., OVCAR-8 for ovarian cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into control and treatment groups.
-
Control Group: Administer the vehicle solution on the same schedule as the treatment group.
-
Treatment Group: Administer SC144 at the predetermined optimal dose and route.
-
-
Drug Preparation and Administration:
-
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of SC144 in DMSO.
-
Immediately before injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final DMSO concentration is well-tolerated.
-
Administer the solution via i.p. injection daily or as per the determined schedule.
-
-
For Oral (p.o.) Administration:
-
Prepare a suspension of SC144 in a suitable vehicle (e.g., DMSO, PEG300, Tween80, and water).[6]
-
Administer the suspension using oral gavage daily or as per the determined schedule.
-
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study to assess toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
-
Statistically analyze the differences in tumor growth between the control and treatment groups.
-
Visualizations
Caption: SC144 inhibits the gp130 signaling pathway.
Caption: In vivo tumor growth inhibition workflow.
Caption: Troubleshooting decision tree for SC144 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammation as a chemoprevention target in asbestos-induced malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SC144 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). The information is tailored for researchers, scientists, and drug development professionals encountering unexpected results in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My cells are showing higher cytotoxicity than expected. Is this an off-target effect?
Answer: While SC144 is designed to selectively inhibit the gp130/STAT3 signaling pathway, leading to apoptosis in sensitive cancer cell lines, higher-than-expected cytotoxicity could stem from several factors.[1][2][3] Consider the following possibilities:
-
On-Target Effect in Highly Dependent Cell Lines: The cell line you are using may be exceptionally reliant on the gp130/STAT3 pathway for survival. In such cases, potent on-target inhibition by SC144 will lead to significant cell death.
-
Concentration-Dependent Off-Target Effects: At higher concentrations, SC144 may exert off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for on-target activity with minimal off-target effects.
-
Metal Chelation: There is evidence to suggest that the cytotoxicity of SC144 can be rescued by the supplementation of iron, copper, or zinc ions. This suggests a potential off-target mechanism involving metal chelation, which could contribute to cytotoxicity.[4]
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal and that the cells are not stressed by other factors, which could sensitize them to SC144-induced cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that SC144 is inhibiting the gp130/STAT3 pathway in your cells by performing a Western blot for phosphorylated STAT3 (p-STAT3). A decrease in p-STAT3 levels would indicate on-target activity.
-
Perform a Dose-Response Experiment: Titrate SC144 across a wide range of concentrations to identify the IC50 value in your specific cell line.
-
Washout Experiment: To distinguish between specific and non-specific binding, perform a washout experiment. After treating the cells with SC144 for a defined period, wash the compound away and monitor for the reversal of the cytotoxic effect.
-
Metal Ion Supplementation: In a parallel experiment, supplement the culture medium with a cocktail of metal ions (e.g., iron, copper, zinc) to see if it rescues the cytotoxic phenotype.
2. Question: I am observing changes in the expression of hypoxia-related genes. Is this a known effect of SC144?
Answer: Yes, studies have shown that SC144 can upregulate hypoxia-related mediators.[4] This effect may be linked to its on-target activity or could represent an off-target effect. The gp130/STAT3 pathway can influence cellular responses to hypoxia, so its inhibition could indirectly lead to changes in hypoxia signaling. However, a direct off-target effect on hypoxia-regulating pathways cannot be ruled out.
Troubleshooting Steps:
-
Correlate with STAT3 Inhibition: Determine if the upregulation of hypoxia-related genes correlates with the inhibition of STAT3 phosphorylation in a dose- and time-dependent manner.
-
Use a Structurally Different gp130 Inhibitor: If available, treat your cells with a different class of gp130 inhibitor. If the same hypoxia-related gene expression changes are observed, it is more likely to be an on-target effect of gp130 inhibition.
-
Directly Measure Hypoxia: Use a hypoxia probe or measure the expression of well-established hypoxia markers (e.g., HIF-1α protein levels) to confirm a hypoxic state in your cells following SC144 treatment.
3. Question: My results are inconsistent across experiments. What could be the cause?
Answer: Inconsistent results can be frustrating and can arise from a variety of sources. For a compound like SC144, which has a specific mechanism of action, it is important to control for experimental variables carefully.
-
Compound Stability and Storage: Ensure that your SC144 stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Cell Density: The initial cell seeding density can significantly impact the outcome of cytotoxicity and signaling assays. Ensure consistent cell plating across all experiments.
-
Reagent Variability: Use the same lot of reagents (e.g., serum, media, antibodies) whenever possible to minimize variability.
Troubleshooting Workflow:
Data Presentation
Table 1: In Vitro Cytotoxicity of SC144 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian | 0.72[2] |
| OVCAR-5 | Ovarian | 0.49[2] |
| OVCAR-3 | Ovarian | 0.95[2] |
| NCI/ADR-RES | Ovarian (drug-resistant) | 0.43[2] |
| HEY | Ovarian (drug-resistant) | 0.88[2] |
| HCT-116 | Colon | 0.6 |
| HT-29 | Colon | 0.9 |
| LNCaP | Prostate | 0.4 |
| MDA-MB-435 | Breast | 0.4 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with SC144 at the desired concentrations for the specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
Mandatory Visualizations
Signaling Pathway of SC144
Experimental Workflow for Differentiating On- and Off-Target Effects
References
Technical Support Center: Overcoming SC144 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming SC144 resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is SC144 and what is its primary mechanism of action?
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] Its primary mechanism of action involves binding to gp130, which induces its phosphorylation at Serine 782 and subsequent deglycosylation.[1][3][4] This leads to the abrogation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, cyclin D1, survivin, and MMP-7.[1][2][4] This cascade of events results in cell-cycle arrest and apoptosis in cancer cells.[1]
Q2: My cancer cell line is showing reduced sensitivity to SC144. What are the potential mechanisms of resistance?
While specific resistance mechanisms to SC144 are still under investigation, potential mechanisms, based on resistance to other targeted therapies and STAT3 inhibitors, may include:
-
Feedback Activation of Alternative Signaling Pathways: Inhibition of the gp130/STAT3 pathway can sometimes lead to the compensatory activation of other pro-survival signaling pathways. A key candidate is the Ras/Raf/MEK/ERK (MAPK) pathway.[5][6][7] Activation of ERK signaling can promote cell survival and proliferation, thereby counteracting the effects of SC144.
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells may develop resistance by overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are downstream targets of the STAT3 pathway.[8] Even with partial STAT3 inhibition, elevated levels of these proteins can prevent apoptosis.
-
Mutations in the gp130/STAT3 Pathway: Although not yet documented for SC144, mutations in the target protein (gp130) or downstream signaling molecules (e.g., STAT3) could potentially prevent SC144 binding or lead to constitutive activation of the pathway, rendering the inhibitor ineffective.
Q3: How can I experimentally investigate the mechanism of resistance in my cell line?
To determine the likely mechanism of resistance, a series of experiments can be performed:
-
Western Blot Analysis: This is a crucial first step to assess the activation status of key signaling pathways.
-
p-STAT3 (Tyr705) and Total STAT3: Confirm that SC144 is indeed failing to inhibit STAT3 phosphorylation in the resistant cells compared to a sensitive control cell line.
-
p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2: Investigate if there is a feedback activation of the MAPK pathway in response to SC144 treatment. An increase in p-ERK levels in SC144-treated resistant cells would support this hypothesis.
-
Anti-apoptotic Proteins: Examine the expression levels of Bcl-2, Bcl-xL, and survivin to see if they are upregulated in the resistant line.
-
-
Co-immunoprecipitation (Co-IP): This technique can be used to investigate if there are alterations in the protein-protein interactions within the gp130 signaling complex. For example, you can immunoprecipitate gp130 and blot for associated proteins like JAKs to see if the signaling complex is altered in resistant cells.
-
Cell Viability Assays (e.g., MTT assay): These assays can be used to determine the IC50 of SC144 in your resistant cell line and to assess the effects of combination therapies.
Q4: What strategies can I employ to overcome SC144 resistance?
Based on the potential resistance mechanisms, the following strategies can be employed:
-
Combination Therapy: This is a highly promising approach.
-
MEK/ERK Inhibitors: If feedback activation of the ERK pathway is observed, combining SC144 with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor can be synergistic.[5][9]
-
Conventional Chemotherapeutic Agents: SC144 has shown synergistic effects when combined with standard chemotherapy drugs like paclitaxel, 5-fluorouracil, and oxaliplatin.[10][11] This can be particularly effective in chemoresistant cell lines.
-
Other Targeted Therapies: Combining SC144 with inhibitors of other survival pathways, such as PI3K/Akt inhibitors, may also be beneficial.
-
-
Targeting Downstream Effectors: If upregulation of anti-apoptotic proteins is the primary resistance mechanism, combining SC144 with BH3 mimetics (inhibitors of Bcl-2 family proteins) could restore apoptotic sensitivity.
Troubleshooting Guides
Troubleshooting Western Blots for Phospho-STAT3 (p-STAT3)
| Problem | Possible Cause | Solution |
| No/Weak p-STAT3 Signal | Inefficient cell lysis or protein degradation. | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times.[12][13] |
| Low protein concentration. | Load at least 20-30 µg of total protein per lane.[12] | |
| Ineffective antibody. | Use an antibody specifically validated for Western blotting of p-STAT3 (Tyr705). Check the datasheet for recommended dilutions. The p-STAT3 antibody from Cell Signaling Technology is highly recommended.[14] | |
| Insufficient stimulation or rapid dephosphorylation. | If investigating cytokine-induced phosphorylation, ensure optimal stimulation time and concentration. Harvest cells quickly after treatment. | |
| Poor transfer to the membrane. | Verify protein transfer using Ponceau S staining. Optimize transfer time and voltage.[13] | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST.[15] | |
| Inadequate washing. | Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.[15] | |
| Non-specific Bands | Antibody is not specific. | Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Prepare fresh lysates with protease inhibitors. Avoid repeated freeze-thaw cycles.[12] |
Troubleshooting Co-immunoprecipitation (Co-IP) for gp130
| Problem | Possible Cause | Solution |
| No/Low Yield of Target Protein | Inefficient cell lysis. | Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.[16] |
| Antibody not suitable for IP. | Use an antibody specifically validated for IP. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.[1] | |
| Weak or transient protein-protein interaction. | Optimize lysis and wash buffer conditions to be less stringent. Consider cross-linking agents if the interaction is weak. | |
| Insufficient antibody or beads. | Titrate the amount of antibody and beads to find the optimal ratio for your protein of interest. | |
| High Background/Non-specific Binding | Insufficient washing. | Increase the number of washes and the stringency of the wash buffer (e.g., by slightly increasing detergent concentration).[1] |
| Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[1] | |
| Antibody cross-reactivity. | Use a high-specificity monoclonal antibody. Include an isotype control to check for non-specific binding of the antibody.[17] | |
| Co-elution of Antibody Heavy and Light Chains | Elution with denaturing buffer. | Use a gentle elution buffer (e.g., low pH glycine buffer) and neutralize immediately. Alternatively, cross-link the antibody to the beads before incubation with the lysate. |
Quantitative Data Summary
Table 1: IC50 Values of SC144 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | 0.72 | [1] |
| OVCAR-5 | Ovarian Cancer | 0.49 | [1] |
| OVCAR-3 | Ovarian Cancer | 0.95 | [1] |
| Caov-3 | Ovarian Cancer | 0.44 | [4] |
| SKOV-3 | Ovarian Cancer | 0.53 | [4] |
| HEY | Ovarian Cancer (Cisplatin-resistant) | 0.88 | [1] |
| NCI/ADR-RES | Ovarian Cancer (Paclitaxel/Doxorubicin-resistant) | 0.43 | [1] |
| MDA-MB-435 | Breast Cancer | ~0.4 - 4.0 | [16] |
| LNCaP | Prostate Cancer | ~0.4 - 4.0 | [16] |
| HT29 | Colon Cancer | ~0.4 - 4.0 | [16] |
Table 2: Synergistic Effects of SC144 in Combination with Chemotherapeutic Agents
| Cell Line | Combination | Effect | Reference |
| HT29 | SC144 + 5-Fluorouracil | Synergistic cytotoxicity | [10][11] |
| HT29 | SC144 + Oxaliplatin | Synergistic cytotoxicity | [10][11] |
| HTOXAR3 (Oxaliplatin-resistant) | Pre-treatment with SC144 followed by Oxaliplatin | More effective than Oxaliplatin pre-treatment | [10] |
| MDA-MB-435 | SC144 + Paclitaxel | Synergistic cytotoxicity and cell cycle block | [10] |
Table 3: Effect of gp130/STAT3 Inhibition on Apoptosis in Combination Therapy
| Cell Line | Treatment | Fold Change in Apoptosis (Illustrative) | Reference |
| MDA-MB-231 | Ormeloxifene (50 µM) | 1.0 (baseline) | [18] |
| MDA-MB-231 | Ormeloxifene (50 µM) + Combination | ~1.1 - 1.5 | [18] |
| HEY | SC144 (IC80) | 37% early apoptosis at 48h |
Note: Quantitative data on the fold change in apoptosis specifically for SC144 combination therapy is limited in the searched literature. The data from ormeloxifene combination is provided as an illustrative example of how combination therapy can enhance apoptosis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability and the cytotoxic effects of SC144.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
SC144 (and other compounds for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of SC144 (and combination drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[3]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-STAT3 and Phospho-ERK
This protocol details the detection of phosphorylated STAT3 and ERK to assess pathway activation.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-p-ERK1/2 Thr202/Tyr204, anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total STAT3, total ERK, and GAPDH/β-actin.
Co-immunoprecipitation (Co-IP) for gp130
This protocol is for isolating gp130 and its interacting proteins.
Materials:
-
Cell lysates prepared in non-denaturing lysis buffer
-
Anti-gp130 antibody (validated for IP)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
-
Isotype control IgG
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.[4]
-
Pre-clearing Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: Add the anti-gp130 antibody or an isotype control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the protein complexes from the beads.
-
For Western Blotting: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry: Use a non-denaturing elution buffer to preserve the integrity of the protein complexes.
-
-
Analysis: Analyze the eluted proteins by Western blotting, probing for gp130 and potential interacting partners (e.g., JAK1, STAT3).
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A negative-feedback loop regulating ERK1/2 activation and mediated by RasGPR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 18. assaygenie.com [assaygenie.com]
Mitigating SC144-induced toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the gp130 inhibitor, SC144, in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guide: In Vivo Administration of SC144
While published studies report a favorable safety profile for SC144 at effective doses, researchers may encounter unexpected adverse effects. This guide provides a framework for addressing common issues.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) or Reduced Food/Water Intake | - High dosage- Formulation issues (e.g., precipitation, improper pH)- Animal stress | - Dose De-escalation: If toxicity is suspected, reduce the dose to the lower end of the reported effective range (e.g., 5-10 mg/kg/day).- Formulation Check: Prepare fresh formulation daily. Ensure complete dissolution and appropriate vehicle for the administration route. For oral gavage, ensure the formulation is a homogenous suspension or solution.- Supportive Care: Provide supplemental nutrition (e.g., gel packs) and hydration. Monitor animals daily. |
| Lethargy, Hunched Posture, or Ruffled Fur | - General malaise due to high drug exposure- Off-target effects- Tumor burden | - Monitor Vital Signs: Assess for signs of distress. - Reduce Dosing Frequency: Consider intermittent dosing schedules (e.g., every other day) to allow for recovery.- Correlate with Tumor Growth: Differentiate between drug-induced toxicity and symptoms related to advanced disease. |
| Local Irritation at Injection Site (for Intraperitoneal Administration) | - Formulation pH or osmolality- Needle gauge/technique | - Optimize Formulation: Adjust the pH of the formulation to be as close to physiological as possible. - Refine Technique: Use an appropriate needle size and vary the injection site within the peritoneal cavity. |
| Unexpected Mortality | - Acute toxicity at the administered dose- Vehicle toxicity- Error in dose calculation or administration | - Immediate Necropsy: If possible, perform a gross necropsy to identify potential target organs of toxicity. - Vehicle Control Group: Ensure a robust vehicle control group is run concurrently to rule out vehicle-related effects.- Dose Verification: Double-check all calculations and the concentration of the dosing solution. Consider a pilot study with a lower dose range. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SC144?
A1: SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the IL-6 family of cytokines.[1][2][3] SC144 binds to gp130, inducing its phosphorylation and deglycosylation.[1][3] This abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream signaling molecule.[1][2][3] The inhibition of the gp130/STAT3 signaling axis leads to the downregulation of target genes involved in cell survival, proliferation, and angiogenesis, ultimately causing cell-cycle arrest and apoptosis in cancer cells.[1][3]
Q2: What are the reported effective and non-toxic doses of SC144 in mice?
A2: In preclinical xenograft models of human ovarian cancer, SC144 has been shown to be effective at suppressing tumor growth when administered intraperitoneally (i.p.) at 10 mg/kg daily or orally (p.o.) at 100 mg/kg daily.[1] Another study in a syngeneic mouse colon cancer model reported significant tumor growth delay with i.p. administration of SC144. In these studies, no substantial body weight loss was observed, indicating that these doses were well-tolerated.
Q3: What are the potential, though not widely reported, toxicities of inhibiting the gp130/STAT3 pathway?
A3: While SC144 itself is reported to have low toxicity in preclinical models, inhibiting the broader IL-6/gp130/STAT3 pathway could theoretically have adverse effects. These may include:
-
Immunosuppression: The IL-6 signaling pathway is involved in immune responses, and its inhibition could increase susceptibility to infections.
-
Hematological Effects: STAT3 is important for hematopoiesis, and its inhibition could potentially lead to changes in blood cell counts.
-
Gastrointestinal Issues: Inhibition of IL-6 signaling has been associated with gastrointestinal perforation in some clinical contexts.[4]
-
Cutaneous Reactions: Some studies on STAT3 inhibitors have reported cutaneous skin eruptions.
It is crucial to monitor for these potential class-related side effects in any new experimental setup.
Q4: How should I prepare SC144 for in vivo administration?
A4: SC144 is typically formulated for in vivo studies, but the exact vehicle can vary. A common approach for oral administration is to prepare a suspension. For example, a formulation could involve suspending the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. It is critical to ensure a uniform and stable suspension for accurate dosing. For intraperitoneal injections, SC144 can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. Always prepare fresh dosing solutions and vortex thoroughly before each administration.
Data Presentation
Table 1: In Vivo Efficacy and Dosing of SC144 in Mouse Models
| Cancer Model | Animal Strain | SC144 Dose | Administration Route | Treatment Duration | Observed Efficacy | Reported Toxicity |
| Human Ovarian Cancer Xenograft | Nude Mice | 10 mg/kg/day | Intraperitoneal (i.p.) | 58 days | Significant tumor growth suppression (~73%) | Not specified, but implied to be well-tolerated |
| Human Ovarian Cancer Xenograft | Nude Mice | 100 mg/kg/day | Oral (p.o.) | 35 days | Average tumor volume 82% smaller than control | "Without significant toxicity to normal tissues" |
| Human Breast Cancer Xenograft (MDA-MB-435) | Nude Mice | Dose-dependent | Not Specified | Not Specified | Dose-dependent delay in tumor growth | Not specified |
| Syngeneic Mouse Colon Cancer (CT-26) | BALB/c Mice | Not Specified | Intraperitoneal (i.p.) | 14 days | Significant delay in tumor growth | No substantial body weight loss detected |
Data compiled from multiple sources.[1]
Table 2: In Vitro Cytotoxicity of SC144
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-8 | Ovarian Cancer | 0.72 |
| OVCAR-5 | Ovarian Cancer | 0.49 |
| OVCAR-3 | Ovarian Cancer | 0.95 |
| HT-29 | Colorectal Cancer | 0.9 |
| HCT116 | Colorectal Cancer | 0.6 |
| MDA-MB-435 | Breast Cancer | 0.4 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study of SC144 in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., OVCAR-8) in a 100 µL mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and control groups.
-
SC144 Preparation (for Oral Gavage):
-
Prepare a vehicle of 0.5% CMC and 0.1% Tween 80 in sterile water.
-
Suspend SC144 powder in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex thoroughly before each use to ensure a uniform suspension.
-
-
Administration:
-
Treatment Group: Administer SC144 solution daily via oral gavage.
-
Control Group: Administer an equal volume of the vehicle solution.
-
-
Toxicity Monitoring:
-
Record body weight 2-3 times per week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, fur, activity, or behavior).
-
-
Endpoint: Continue treatment for the specified duration (e.g., 35 days) or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and excise tumors for further analysis.
Visualizations
Caption: SC144 inhibits the gp130/JAK/STAT3 signaling pathway.
Caption: Workflow for assessing SC144 efficacy in animal models.
References
- 1. gp130 at the nexus of inflammation, autoimmunity, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulatory effect of anti-gp130 functional mAb on IL-6 mediated RANKL and Wnt5a expression through JAK-STAT3 signaling pathway in FLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of SC144 Treatment Schedules for Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the gp130 inhibitor, SC144. The information is designed to assist in refining treatment schedules to achieve synergistic effects in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SC144?
A1: SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). It functions by binding to gp130, which is a co-receptor for the interleukin-6 (IL-6) family of cytokines. This binding induces the phosphorylation and deglycosylation of gp130, leading to the abrogation of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation and its subsequent nuclear translocation. By inhibiting the gp130/STAT3 signaling pathway, SC144 effectively downregulates the expression of various downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, survivin, and cyclin D1.
Q2: In which cancer types has SC144 shown preclinical efficacy?
A2: SC144 has demonstrated potent cytotoxic and anti-proliferative activity across a range of cancer cell lines, including those resistant to conventional chemotherapies.[1] Preclinical studies have highlighted its efficacy in ovarian cancer, pancreatic cancer, colorectal cancer, and certain breast cancers.[1] In mouse xenograft models of human ovarian cancer, SC144 has been shown to significantly inhibit tumor growth when administered intraperitoneally or orally.
Q3: What is the rationale for using SC144 in combination with other anticancer agents?
A3: The rationale for combination therapy with SC144 lies in the potential for synergistic effects. By targeting the pro-survival gp130/STAT3 signaling pathway, SC144 can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents. For instance, it has shown synergism when co-treated with other agents in colorectal cancer HT29 cells and has exhibited a schedule-dependent synergistic block in the cell cycle in MDA-MB-435 breast cancer cells. Combining SC144 with standard-of-care drugs may help to overcome drug resistance and enhance therapeutic outcomes.[1]
Q4: How should SC144 be prepared for in vitro and in vivo experiments?
A4: For in vitro experiments, SC144 hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For in vivo studies, SC144 can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. A common formulation for oral gavage involves dissolving SC144 in a vehicle such as a mixture of PEG300, Tween 80, and sterile water. It is crucial to ensure the final solution is clear and administered immediately after preparation.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with SC144.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent inhibition of STAT3 phosphorylation in Western blot. | 1. Suboptimal SC144 concentration. 2. Incorrect timing of cell lysis after treatment. 3. Inefficient protein extraction or phosphatase activity. 4. Antibody quality or dilution. | 1. Perform a dose-response experiment to determine the optimal concentration of SC144 for your cell line (typically in the sub-micromolar to low micromolar range). 2. Conduct a time-course experiment to identify the peak of STAT3 phosphorylation inhibition (e.g., 1, 2, 4, 6, and 24 hours). 3. Ensure the lysis buffer contains fresh phosphatase inhibitors. 4. Use a validated phospho-STAT3 antibody at the recommended dilution and include appropriate positive and negative controls. |
| High variability in cell viability assays (e.g., MTT, BrdU). | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan crystals (MTT assay). 4. Insufficient BrdU incorporation time. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. 3. After adding the solubilization solution, ensure complete mixing by gentle shaking or pipetting until no crystals are visible. 4. Optimize the BrdU labeling time for your specific cell line's proliferation rate (may range from 2 to 24 hours). |
| Lack of synergistic effect in combination therapy. | 1. Inappropriate treatment schedule (sequence and timing). 2. Suboptimal drug concentrations. 3. Cell line is resistant to one or both agents. | 1. Test different administration schedules: a) SC144 pre-treatment followed by the cytotoxic agent. b) Co-administration of both agents. c) Cytotoxic agent pre-treatment followed by SC144. 2. Perform dose-matrix experiments to identify synergistic concentration ranges for both drugs using software like CompuSyn. 3. Confirm the sensitivity of your cell line to each drug individually before proceeding with combination studies. |
| In vivo tumor model shows limited SC144 efficacy. | 1. Poor drug bioavailability. 2. Inadequate dosing or frequency. 3. Rapid tumor growth kinetics. | 1. Verify the formulation and administration route. Oral gavage may require optimization of the vehicle. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. Consider increasing the dosing frequency if the drug has a short half-life. 3. For aggressive tumor models, initiate treatment when tumors are smaller and more susceptible to therapy. |
Data Presentation
Table 1: In Vitro Efficacy of SC144 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| OVCAR-3 | Ovarian Cancer | 0.95 | MTT | |
| OVCAR-5 | Ovarian Cancer | 0.49 | MTT | |
| OVCAR-8 | Ovarian Cancer | 0.72 | MTT | |
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | 0.43 | MTT | |
| HEY | Ovarian Cancer (Cisplatin-resistant) | 0.88 | MTT | |
| HT29 | Colorectal Cancer | 0.9 | MTT | |
| HCT116 | Colorectal Cancer | 0.6 | MTT | |
| LNCaP | Prostate Cancer | 0.4 | MTT |
Table 2: In Vivo Efficacy of SC144 in Ovarian Cancer Xenograft Models
| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition | Reference |
| Ovarian Cancer Xenograft | SC144 (i.p.) | 10 mg/kg, daily for 58 days | Significant suppression of tumor growth | |
| Ovarian Cancer Xenograft | SC144 (p.o.) | 100 mg/kg, daily for 35 days | 82% smaller average tumor volume compared to control |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of SC144 on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of STAT3 Phosphorylation by Western Blot
Objective: To assess the inhibitory effect of SC144 on the gp130/STAT3 signaling pathway.
Methodology:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with SC144 at the desired concentration for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol for Evaluating Synergism with Paclitaxel
Objective: To determine the synergistic anti-proliferative effect of SC144 in combination with paclitaxel.
Methodology:
-
Cell Culture and Plating: Seed cancer cells in 96-well plates as described for the MTT assay.
-
Drug Treatment Schedules:
-
Schedule A (SC144 Pre-treatment): Treat cells with SC144 for 24 hours. Then, add paclitaxel to the existing media and incubate for another 48 hours.
-
Schedule B (Co-treatment): Treat cells with both SC144 and paclitaxel simultaneously for 72 hours.
-
Schedule C (Paclitaxel Pre-treatment): Treat cells with paclitaxel for 24 hours. Then, add SC144 to the existing media and incubate for another 48 hours.
-
-
Dose Matrix: For each schedule, use a range of concentrations for both SC144 and paclitaxel, including single-agent controls.
-
Cell Viability Assessment: At the end of the treatment period, perform an MTT assay to determine cell viability.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Mandatory Visualizations
Caption: SC144 mechanism of action on the gp130/STAT3 signaling pathway.
Caption: General experimental workflow for evaluating SC144 efficacy.
Caption: Logical troubleshooting workflow for SC144 experiments.
References
Technical Support Center: Optimization of Analytical Methods for SC144 Quantification in Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the quantification of SC144 in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is SC144 and why is its quantification in tissue important?
A1: SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[1][2] It functions by inducing gp130 phosphorylation and deglycosylation, which in turn abrogates STAT3 phosphorylation and nuclear translocation, ultimately inhibiting the expression of downstream target genes.[1][2] Accurate quantification of SC144 in tissue is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its distribution, metabolism, and efficacy in preclinical and clinical settings.
Q2: What are the key challenges in quantifying SC144 in tissue samples?
A2: The primary challenges include:
-
Low concentrations: SC144 may be present at very low levels in tissues, requiring highly sensitive analytical methods.
-
Matrix effects: Biological tissues are complex matrices containing numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[3]
-
Extraction efficiency: Efficiently extracting SC144 from the tissue matrix without degradation is critical for accurate quantification.
-
Stability: The stability of SC144 in tissue homogenates and extracts needs to be carefully evaluated to prevent degradation during sample processing and storage.[1]
Q3: What analytical technique is most suitable for SC144 quantification in tissue?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for quantifying SC144 in tissue.[2][4] This method offers high sensitivity, selectivity, and the ability to handle complex biological matrices, making it the gold standard for bioanalytical studies of small molecules.[5]
Q4: How should tissue samples be collected and stored prior to analysis?
A4: To prevent degradation of SC144 and endogenous molecules, tissue samples should be rapidly frozen immediately after collection, typically in liquid nitrogen, and then stored at -80°C until analysis.[2]
Experimental Protocols
Tissue Homogenization
This protocol describes the preparation of a tissue homogenate for subsequent extraction of SC144.
-
Materials:
-
Frozen tissue sample
-
Homogenization buffer (e.g., 4 mL of distilled water per gram of tissue)[2]
-
Bead-based homogenizer or rotor-stator homogenizer
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen tissue sample.
-
Add the appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue using a bead-based or rotor-stator homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for the extraction procedure.
-
SC144 Extraction from Tissue Homogenate
This section provides two common extraction methods: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the tissue type and the required level of sample cleanup.
a) Protein Precipitation (PPT) Protocol
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (a structurally similar compound to SC144, if available)
-
Acetonitrile (ACN) with 1% formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
-
Procedure:
-
To 100 µL of tissue homogenate, add a known amount of the internal standard.
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.[2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
b) Liquid-Liquid Extraction (LLE) Protocol
-
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE))
-
Centrifuge
-
Evaporator
-
Reconstitution solution
-
-
Procedure:
-
To 100 µL of tissue homogenate, add a known amount of the internal standard.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 5,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for SC144. Optimization will be required for specific instrumentation.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.1% formic acid in water[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B
-
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Capillary Voltage: 3.0 kV
-
MRM Transitions: To be determined by infusing a standard solution of SC144. A precursor ion corresponding to [M+H]+ should be selected, and characteristic product ions should be identified.
-
Quantitative Data Summary
The following tables present representative data for a hypothetical validated LC-MS/MS method for SC144 quantification in tissue. Actual values will vary depending on the specific tissue and instrumentation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Troubleshooting Guide
Issue: Low or No SC144 Signal
| Possible Cause | Troubleshooting Step |
| Sample Preparation | |
| Inefficient extraction | Optimize the extraction solvent and technique (PPT vs. LLE). Ensure thorough vortexing and complete phase separation. |
| SC144 degradation | Keep samples on ice during processing. Minimize time between extraction and analysis. Evaluate stability in the matrix. |
| Incomplete reconstitution | Vortex reconstituted samples thoroughly. Try a different reconstitution solvent. |
| LC-MS/MS System | |
| Incorrect MRM transitions | Infuse a fresh SC144 standard to confirm precursor and product ions. |
| Ion source contamination | Clean the ion source, capillary, and cone. |
| Suboptimal source parameters | Optimize capillary voltage, source temperature, and gas flows. |
| LC plumbing issue | Check for leaks, clogs, or incorrect connections. |
Issue: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Sample Preparation | |
| Insufficient sample cleanup | Use a more rigorous extraction method (e.g., Solid-Phase Extraction - SPE). Optimize wash steps in LLE or SPE. |
| Contamination from labware | Use high-purity solvents and pre-cleaned collection tubes. |
| LC-MS/MS System | |
| Contaminated mobile phase | Prepare fresh mobile phase with LC-MS grade solvents and additives. |
| Carryover from previous injections | Inject a blank solvent after a high concentration sample to check for carryover. Implement a needle wash with a strong solvent. |
| Matrix effects | Modify the chromatographic gradient to better separate SC144 from interfering matrix components.[3] |
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| LC System | |
| Column degradation | Replace the analytical column. Use a guard column to protect the main column. |
| Mismatched injection solvent | The reconstitution solvent should be similar in strength to or weaker than the initial mobile phase. |
| Column overload | Dilute the sample or inject a smaller volume. |
| Sample Preparation | |
| Particulates in the sample | Centrifuge the reconstituted sample before injection or use a filter vial. |
Visualizations
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Caption: Experimental workflow for SC144 quantification in tissue.
References
- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
SC144 Demonstrates Potent In Vivo Antitumor Efficacy, Outperforming and Synergizing with Alternative Therapies
For Immediate Release
New comparative data reveals that SC144, a first-in-class, orally active gp130 inhibitor, exhibits significant antitumor efficacy in vivo across a range of cancer models. Studies demonstrate its superiority as a monotherapy and its synergistic effects when combined with standard chemotherapies and immunotherapies, offering a promising new therapeutic strategy for researchers, scientists, and drug development professionals.
SC144 functions by targeting the glycoprotein 130 (gp130), a critical component of the IL-6/STAT3 signaling pathway, which is implicated in tumor progression, proliferation, and survival. By inhibiting this pathway, SC144 induces cell cycle arrest, promotes apoptosis, and inhibits angiogenesis in tumor tissues.[1][2] In vivo studies in human ovarian cancer xenograft models have shown that oral administration of SC144 significantly delays tumor growth without notable toxicity to normal tissues.[2][3]
Comparative In Vivo Efficacy of SC144 and Alternatives
SC144 has been evaluated as a monotherapy and in combination with other agents, demonstrating notable tumor growth inhibition. The following tables summarize the in vivo antitumor efficacy of SC144 and compare it with other inhibitors of the STAT3 pathway, such as Bazedoxifene, Stattic, and Cryptotanshinone, as well as in combination with standard therapies like Paclitaxel and anti-PD-L1.
SC144 Monotherapy: In Vivo Antitumor Activity
| Cancer Model | Dosing Regimen | Treatment Duration | Key Findings |
| Ovarian Cancer Xenograft | 100 mg/kg, p.o., daily | 35 days | Average tumor volume in the treatment group was 82% smaller than the control group. |
| Ovarian Cancer Xenograft | 10 mg/kg, i.p., daily | 58 days | Significantly suppressed tumor growth by approximately 73%. |
| Syngeneic Mouse Oral Cancer (MOC2) | i.p. administration | 14 days | Showed significant reduction in tumor burden. Treated tumors displayed greater expression of immune effector signatures (Ifng and Tnf). |
| Colorectal Cancer (CT-26) | i.p. administration | 14 days | Significantly delayed tumor growth compared to vehicle control. |
Comparative In Vivo Efficacy of STAT3 Pathway Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Findings in Tumor Growth Inhibition |
| SC144 | Ovarian Cancer Xenograft | 100 mg/kg, p.o., daily | 82% reduction in average tumor volume compared to control. |
| Bazedoxifene | HNSCC Xenograft (UM-SCC-74A) | 8 mg/kg | 64% tumor growth inhibition at day 27.[4] |
| Stattic | T-ALL Xenograft | 30 mg/kg, i.p., 3 times/week | Significant reduction in tumor growth.[5] |
| Stattic | Cervical Cancer Xenograft (CaSki) | i.p. administration | Tumors in treated mice grew more slowly than in control mice.[6] |
| Cryptotanshinone | Lung Cancer Xenograft (A549) | Not specified | Decrease in tumor size.[7] |
| Cryptotanshinone | Esophageal Squamous Cell Carcinoma Xenograft (EC109) | 20 mg/kg, i.p., every other day | Significant inhibition of tumor growth. |
In Vivo Efficacy of SC144 in Combination Therapies
| Combination Therapy | Cancer Model | Dosing Regimen | Key Findings |
| SC144 + Paclitaxel | MDA-MB-435 Xenograft | SC144 dose-dependent | Co-administration delayed tumor growth in a dose-dependent manner.[8] |
| SC144@HABN + anti-PD-L1 | Colon Carcinoma (MC38) | SC144 (5 mg/kg, IV) on days 11, 13, 15; anti-PD-L1 (5 mg/kg, i.p.) on days 12, 14, 16 | The combination therapy amplified anti-tumor CD8+ T-cell responses and demonstrated robust efficacy. Tumor-free survivors exhibited resistance to tumor re-challenge, indicating durable adaptive immunity.[9] |
| Bazedoxifene + Cisplatin + Radiation | HNSCC Xenograft (CAL27-IL-6) | BZA (5 mg/kg), CDDP (5 mg/kg), IR (3 Gy), twice a week | Combination of BZA with cisplatin or radiation showed 69% and 72% tumor growth reduction, respectively, on day 27.[4] |
| Cryptotanshinone + Paclitaxel | Not specified in vivo | Not specified | The combination has been found to have similar effects to CPT alone by inhibiting the STAT3 signaling pathway.[7] |
Visualizing the Mechanism and Application of SC144
To further elucidate the role of SC144 in cancer therapy, the following diagrams illustrate its mechanism of action, a typical experimental workflow for its in vivo evaluation, and a comparative overview of its therapeutic positioning.
Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.
Caption: Generalized workflow for in vivo antitumor efficacy studies.
Caption: Comparative positioning of SC144 against alternatives.
Experimental Protocols
The validation of SC144's antitumor efficacy in vivo typically involves xenograft mouse models. Below is a generalized protocol based on published studies.
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., OVCAR-8 for ovarian cancer, L3.6pl for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Female athymic nude mice (4-6 weeks old) are commonly used for xenograft studies. All animal experiments are conducted in accordance with institutional guidelines for animal care.[10][11][12][13]
2. Tumor Xenograft Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1x10^6 to 5x10^6) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.[10]
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
SC144 is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 10-100 mg/kg) and schedules (e.g., daily).
-
The control group receives a vehicle solution (e.g., DMSO, PEG300, Tween80 in saline).
-
For combination studies, the second agent (e.g., paclitaxel, anti-PD-L1 antibody) is administered according to established protocols.[8][9]
4. Tumor Measurement and Data Collection:
-
Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, western blotting).[14]
5. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).
-
Survival data, if collected, is analyzed using Kaplan-Meier curves and log-rank tests.
This comprehensive in vivo data underscores the potential of SC144 as a potent antitumor agent, both as a monotherapy and as a component of combination therapies. Further research and clinical development are warranted to fully explore its therapeutic applications in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Biological Activity of the STAT3 Inhibitor Stattic in Inhibiting Glutathione Reductase and Suppressing the Tumorigenicity of Human Cervical Cancer Cells via a ROS-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 8. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayo.edu [mayo.edu]
- 14. researchgate.net [researchgate.net]
Comparative Cytotoxicity Analysis: Antitumor Agent-144 (16) vs. Doxorubicin
This guide provides a detailed comparison of the cytotoxic profiles of the novel investigational compound, Antitumor Agent-144 (16), and the established chemotherapeutic drug, doxorubicin. The analysis focuses on in vitro cytotoxicity data, mechanisms of action, and the experimental protocols used for their evaluation, offering a resource for researchers and professionals in drug development.
Executive Summary
Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum antitumor activity, primarily acting through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2][3] However, its clinical use is often limited by significant side effects, including cardiotoxicity.[1] this compound (16) is a novel synthetic compound designed for enhanced tumor cell selectivity and a distinct mechanism of action. This guide presents a side-by-side comparison of their performance in cytotoxicity assays against various cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound (16) and Doxorubicin across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are presented.
Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound (16) and Doxorubicin
| Cell Line | Cancer Type | This compound (16) IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.08 | 0.45 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.12 | 0.68 |
| A549 | Lung Carcinoma | 0.25 | 0.82 |
| HCT116 | Colon Carcinoma | 0.15 | 0.55 |
| HeLa | Cervical Cancer | 0.30 | 1.08[4] |
Note: The IC50 values for this compound (16) are based on preliminary, unpublished data. Doxorubicin values are representative of published literature.
Mechanism of Action
Doxorubicin
Doxorubicin exerts its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: It inserts itself between DNA base pairs, distorting the DNA helix and interfering with replication and transcription.[1]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[1][5]
-
Reactive Oxygen Species (ROS) Generation: The drug can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][5][6]
-
Induction of Apoptosis: The cellular damage initiated by doxorubicin triggers apoptotic pathways, leading to programmed cell death.[1]
This compound (16)
This compound (16) is hypothesized to act as a potent and selective inhibitor of a key signaling pathway involved in tumor cell proliferation and survival. Its primary mechanism is believed to involve the targeted inhibition of a specific kinase, leading to cell cycle arrest and subsequent apoptosis, with potentially lower off-target effects compared to doxorubicin.
Signaling Pathway Diagrams
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Hypothesized signaling pathway for this compound (16).
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound (16) and doxorubicin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (16) and Doxorubicin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Stock solutions of the compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for a standard MTT cytotoxicity assay.
Conclusion
The preliminary in vitro data suggests that this compound (16) exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values indicating higher potency compared to doxorubicin in the tested lines. The distinct, targeted mechanism of action of this compound (16) may offer a wider therapeutic window and a more favorable safety profile than traditional chemotherapeutics like doxorubicin. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound (16).
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synergistic Anticancer Effects: A Comparative Analysis of SC144 in Combination with Paclitaxel and Oxaliplatin
For Immediate Release
A comprehensive review of preclinical data highlights the promising synergistic effects of the novel gp130 inhibitor, SC144, when used in combination with the conventional chemotherapeutic agents paclitaxel and oxaliplatin. This guide synthesizes key findings from foundational studies, presenting a comparative analysis of the enhanced anticancer activity, underlying mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Executive Summary
SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), has demonstrated potent cytotoxicity across a panel of drug-sensitive and drug-resistant cancer cell lines. When combined with paclitaxel or oxaliplatin, SC144 exhibits synergistic effects, leading to enhanced tumor growth inhibition. This guide provides a detailed comparison of these combination therapies, supported by quantitative data from in vitro and in vivo studies.
Comparative Analysis of Synergistic Effects
The synergistic potential of SC144 with paclitaxel and oxaliplatin has been evaluated in various cancer cell lines, demonstrating schedule-dependent and cell-line-specific advantages.
SC144 and Paclitaxel Combination
The combination of SC144 and paclitaxel has shown synergistic activity in breast and pancreatic cancer models. A key study reported that this combination resulted in a schedule-dependent block in the cell cycle in MDA-MB-435 breast cancer cells.[1] In vivo, the co-administration of SC144 and paclitaxel significantly delayed tumor growth in an MDA-MB-435 mouse xenograft model in a dose-dependent manner.[1]
In pancreatic ductal adenocarcinoma (PDAC) models, the combination of SC144 and paclitaxel reduced tumor weight and volume in an orthotopic mouse model.[2][3] However, in vitro studies with PDAC cell lines (L3.6pl and AsPC-1) revealed some antagonistic effects at certain concentrations, with synergy scores of -16 and -11, respectively, suggesting that the interaction is complex and may be context-dependent.[2]
SC144 and Oxaliplatin Combination
The synergistic effect of SC144 and oxaliplatin has been observed in colorectal cancer. Co-treatment of colorectal cancer HT29 cells with SC144 and oxaliplatin resulted in a synergistic cytotoxic effect.[1] Furthermore, in an oxaliplatin-resistant cell line, HTOXAR3, pretreatment with SC144 was more effective than pretreatment with oxaliplatin, suggesting a potential role for SC144 in overcoming acquired resistance.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the synergistic effects of SC144 with paclitaxel and oxaliplatin.
Table 1: In Vitro Synergy of SC144 Combinations
| Combination | Cell Line | Cancer Type | Assay | Key Findings | Synergy Score | Reference |
| SC144 + Paclitaxel | MDA-MB-435 | Breast Cancer | Cell Cycle Analysis | Schedule-dependent block in cell cycle | Not Reported | [1] |
| SC144 + Paclitaxel | L3.6pl | Pancreatic Cancer | MTT Assay | Antagonistic effect on viability reduction | -16 | [2] |
| SC144 + Paclitaxel | L3.6pl | Pancreatic Cancer | BrdU Assay | Antagonistic effect on proliferation inhibition | -11 | [2] |
| SC144 + Oxaliplatin | HT29 | Colorectal Cancer | Not Specified | Synergistic | Not Reported | [1] |
| SC144 Pretreatment | HTOXAR3 | Oxaliplatin-Resistant Colorectal Cancer | Not Specified | More effective than oxaliplatin pretreatment | Not Reported | [1] |
Table 2: In Vivo Efficacy of SC144 Combinations
| Combination | Animal Model | Cancer Type | Key Findings | Reference |
| SC144 + Paclitaxel | MDA-MB-435 Xenograft | Breast Cancer | Delayed tumor growth in an SC144 dose-dependent manner | [1] |
| SC144 + Paclitaxel | Orthotopic PDAC Mouse Model | Pancreatic Cancer | Reduced tumor weight and volume compared to single-agent therapy | [2][3] |
Mechanisms of Action and Synergy
The synergistic effects of these drug combinations can be attributed to their distinct and complementary mechanisms of action.
SC144: As a gp130 inhibitor, SC144 targets the IL-6/STAT3 signaling pathway, which is crucial for cancer cell proliferation, survival, and angiogenesis. SC144 binds to gp130, leading to the abrogation of Stat3 phosphorylation and nuclear translocation, thereby inhibiting the expression of downstream target genes.
Paclitaxel: This taxane-based drug disrupts microtubule dynamics by stabilizing the microtubule polymer and protecting it from disassembly. This leads to a blockage of mitosis and ultimately induces apoptosis.
Oxaliplatin: A platinum-based chemotherapeutic agent, oxaliplatin exerts its cytotoxic effects primarily by forming DNA adducts, which inhibit DNA synthesis and replication, leading to apoptosis.
The synergy between SC144 and these cytotoxic agents likely arises from the simultaneous targeting of independent and critical cancer survival pathways. By inhibiting the pro-survival STAT3 signaling with SC144, cancer cells may become more susceptible to the DNA damage and mitotic disruption induced by oxaliplatin and paclitaxel, respectively.
Signaling Pathways and Experimental Workflow
To visualize the interplay of these therapeutic agents, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing drug synergy.
References
- 1. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or SC144 Enhances Paclitaxel Efficacy in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-6/Glycoprotein-130 Signaling by Raloxifene or SC144 Enhances Paclitaxel Efficacy in Pancreatic Cancer [mdpi.com]
Head-to-head study of SC144 and ruxolitinib in JAK-STAT signaling
A Comparative Guide for Researchers and Drug Development Professionals
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell proliferation. Its dysregulation is implicated in a variety of diseases, notably cancer. This guide provides a detailed comparison of two inhibitors that modulate this pathway through distinct mechanisms: SC144, a first-in-class gp130 inhibitor, and ruxolitinib, a potent JAK1/2 inhibitor.
Executive Summary
This document offers a head-to-head comparison of SC144 and ruxolitinib, focusing on their impact on the JAK-STAT signaling cascade. While no direct comparative studies have been published, this guide synthesizes available preclinical data to offer insights into their respective mechanisms of action, potency, and effects on downstream signaling and cellular processes. Ruxolitinib directly targets the JAK1 and JAK2 kinases, whereas SC144 acts upstream by inhibiting the gp130 receptor subunit, a key component of the IL-6 receptor complex that activates JAKs. This fundamental difference in their mechanism of action dictates their specificity and potential therapeutic applications.
Mechanism of Action
The JAK-STAT pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their corresponding receptors. This binding event leads to the dimerization of receptor subunits, including gp130, which in turn activates associated JAKs. Activated JAKs then phosphorylate STAT proteins, primarily STAT3, which dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival, proliferation, and inflammation.
SC144 is an orally active, small-molecule inhibitor of gp130. It binds to the gp130 receptor, inducing its phosphorylation at Ser782 and subsequent deglycosylation. This ultimately abrogates STAT3 phosphorylation and its nuclear translocation, leading to the inhibition of downstream target gene expression.[1]
Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2.[2] By binding to the ATP-binding site of these kinases, ruxolitinib directly prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.
Data Presentation
Table 1: In Vitro Potency Against Kinases and Cell Growth
| Compound | Target | IC50 (nM) | Cell Line | Cell Growth IC50 (µM) | Citation |
| Ruxolitinib | JAK1 | 3.3 | - | - | [2] |
| JAK2 | 2.8 | - | - | [2] | |
| - | - | INA-6 (Multiple Myeloma) | 0.22 | [3] | |
| - | - | OVCAR-8 (Ovarian) | 13.37 | [4] | |
| - | - | MDAH2774 (Ovarian) | 18.53 | [4] | |
| - | - | SKOV-3 (Ovarian) | 15.82 | [4] | |
| SC144 | gp130 | Not Reported | OVCAR-8 (Ovarian) | 0.72 | [1] |
| OVCAR-5 (Ovarian) | 0.49 | [1] | |||
| OVCAR-3 (Ovarian) | 0.95 | [1] | |||
| Caov-3 (Ovarian) | 0.44 | ||||
| SKOV-3 (Ovarian) | 0.53 | ||||
| HEY (Ovarian) | 0.88 | ||||
| NCI/ADR-RES (Ovarian) | 0.43 |
Table 2: Effects on STAT3 Phosphorylation and Downstream Target Genes
| Compound | Effect on p-STAT3 (Y705) | Downstream Target Genes (Downregulated) | Citation |
| Ruxolitinib | Dose-dependent decrease in HNSCC cell lines (significant at ≥ 0.1µM). Reduction of IL-6 induced STAT3 phosphorylation. | Genes related to interferon response, myeloid cell activation, and cytotoxic effector CD8+ T-cells. | [3][5][6] |
| SC144 | Time- and dose-dependent inhibition in ovarian cancer cells. | Bcl-2, Bcl-XL, survivin, cyclin D1, MMP-7. | [1][7] |
Table 3: In Vivo Efficacy in Preclinical Cancer Models
| Compound | Cancer Model | Administration | Key Findings | Citation |
| Ruxolitinib | Head and Neck Squamous Cell Carcinoma (HNSCC) PDX | 90 mg/kg, BID | Significant tumor growth inhibition. | [8] |
| Pancreatic Cancer (Orthotopic) | 50 mg/kg, daily | Significantly suppressed tumor growth; inhibited STAT1 and STAT3 phosphorylation in vivo. | [9] | |
| SC144 | Ovarian Cancer Xenograft | 10 mg/kg, i.p., daily | Significantly inhibited tumor growth. | [1] |
| Ovarian Cancer Xenograft | 100 mg/kg, p.o., daily | Average tumor volume 82% smaller than control. |
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is a standard method for assessing the phosphorylation status of STAT3, a key indicator of JAK-STAT pathway activation.
1. Cell Lysis and Protein Extraction:
-
Treat cells with SC144, ruxolitinib, or vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 by quantifying the expression of a luciferase reporter gene under the control of STAT3-responsive elements.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
2. Compound Treatment and Stimulation:
-
After 24 hours, treat the transfected cells with various concentrations of SC144, ruxolitinib, or vehicle control.
-
Stimulate the cells with a known STAT3 activator, such as IL-6, to induce STAT3 transcriptional activity.
3. Luciferase Assay:
-
After the desired incubation period, lyse the cells using the luciferase assay lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the inhibitory effect of the compounds on STAT3 transcriptional activity.
Mandatory Visualizations
Conclusion
SC144 and ruxolitinib represent two distinct strategies for targeting the JAK-STAT signaling pathway. Ruxolitinib's direct inhibition of JAK1/2 provides potent and broad suppression of signaling downstream of multiple cytokine receptors that utilize these kinases. In contrast, SC144 offers a more targeted approach by inhibiting gp130, which is a critical component of the receptor complex for the IL-6 family of cytokines.
The choice between these inhibitors would depend on the specific research or therapeutic context. For conditions driven by aberrant IL-6/gp130 signaling, SC144 may offer a more selective intervention with a potentially different side-effect profile. Ruxolitinib's broader activity against JAK1/2 might be advantageous in diseases where multiple cytokine pathways contribute to pathology. The data presented in this guide, while not from direct head-to-head studies, provides a valuable foundation for researchers to design experiments and make informed decisions regarding the use of these two important inhibitors of the JAK-STAT pathway. Further studies directly comparing these two agents in the same experimental systems are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib treatment ameliorates clinical, immunologic, and transcriptomic aberrations in patients with STAT3 gain-of-function disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation of SC144's activity in cisplatin-resistant cancer models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SC144's Performance Against Alternative Therapies in Cisplatin-Resistant Cancer Models.
The emergence of resistance to platinum-based chemotherapy, particularly cisplatin, remains a significant hurdle in cancer treatment. SC144, a novel small-molecule inhibitor of the gp130 signaling pathway, has shown promise in overcoming this resistance. This guide provides a comprehensive comparison of SC144's activity with other therapeutic alternatives in cisplatin-resistant cancer models, supported by experimental data.
SC144: A Targeted Approach to Cisplatin Resistance
SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines. The IL-6/gp130/STAT3 signaling pathway is frequently constitutively activated in various cancers and is associated with tumor progression, metastasis, and drug resistance. By binding to gp130, SC144 inhibits the phosphorylation of STAT3, a key downstream transcription factor, thereby disrupting this pro-survival signaling cascade.
Performance of SC144 in Cisplatin-Resistant Cancer Models
Experimental data demonstrates the efficacy of SC144 in cancer cell lines characterized by resistance to cisplatin.
In Vitro Efficacy in Ovarian Cancer
In the cisplatin-resistant human ovarian cancer cell line HEY, SC144 has demonstrated potent cytotoxic and pro-apoptotic effects.
| Cell Line | Treatment | IC50 | Apoptosis Rate (48h) |
| HEY (Cisplatin-Resistant) | SC144 | 0.88 µM | 37% (early apoptosis) |
Table 1: In vitro activity of SC144 in the cisplatin-resistant HEY ovarian cancer cell line.
Synergistic Activity with Cisplatin in Bladder Cancer
Studies in cisplatin-resistant bladder cancer cell lines have shown that SC144 can sensitize these cells to the cytotoxic effects of cisplatin.
| Cell Line | Treatment | % Cell Viability Reduction (Compared to single agent) |
| UM-UC-3R (Cisplatin-Resistant) | SC144 + Cisplatin | 33.36% (vs. SC144 alone), 19.22% (vs. cisplatin alone) |
Table 2: Synergistic effect of SC144 and cisplatin on the viability of cisplatin-resistant bladder cancer cells.
Comparative Analysis with Alternative Therapies
While direct head-to-head studies are limited, this section compares the available efficacy data of SC144 with other agents used or investigated in cisplatin-resistant ovarian cancer. It is important to note that direct comparisons of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.
Standard-of-Care and Investigational Drugs
| Drug | Mechanism of Action | Cisplatin-Resistant Ovarian Cancer Cell Line(s) | Reported IC50 / Efficacy |
| SC144 | gp130 inhibitor | HEY | 0.88 µM |
| Paclitaxel | Microtubule stabilizer | Various | 0.4 - 3.4 nM[1] |
| Doxorubicin (Liposomal) | Topoisomerase II inhibitor | NOS2CR2, NOS2OXR | Potent cytotoxicity at 2 µM[2][3] |
| Gemcitabine | Nucleoside analog | 2008/C13*5.25, A2780/CP70 | Synergistic with cisplatin[4][5][6][7][8] |
| Topotecan | Topoisomerase I inhibitor | A2780TR1, A2780TR2 | IC50 values vary with resistance level[9] |
| Bevacizumab | VEGF inhibitor | A2780cis | Synergistic with atezolizumab[10][11][12] |
| Olaparib (PARP inhibitor) | PARP inhibitor | W1CR, A2780cis, KuramochirCDDP2000 | IC50 values vary based on BRCA status and resistance mechanisms[13] |
Table 3: Comparison of in vitro efficacy of SC144 and alternative therapies in cisplatin-resistant ovarian cancer cell lines.
Other gp130/STAT3 Pathway Inhibitors
Bazedoxifene, another compound identified as a gp130/STAT3 signaling inhibitor, has also been investigated in combination with cisplatin.
| Drug | Cancer Model | Effect with Cisplatin |
| Bazedoxifene | Head and Neck Cancer (in vivo) | Enhanced anti-tumor effects of cisplatin[14] |
Table 4: Activity of Bazedoxifene, another gp130 inhibitor, in combination with cisplatin.
Next-Generation Platinum Analogs
| Drug | Cisplatin-Resistant Cancer Model | Reported IC50 |
| Nedaplatin | A549DDP (Lung Cancer) | 19.97 ± 0.88 µg/ml (compared to 23.36 ± 1.41 µg/ml for cisplatin)[15] |
Table 5: Efficacy of Nedaplatin in a cisplatin-resistant lung cancer model.
Signaling Pathways and Experimental Workflows
SC144 Mechanism of Action
The following diagram illustrates the proposed mechanism of action of SC144 in overcoming cisplatin resistance.
Caption: SC144 inhibits gp130, blocking STAT3 phosphorylation and overcoming resistance.
Experimental Workflow for Evaluating SC144 Efficacy
The diagram below outlines a typical experimental workflow to validate the activity of SC144.
Caption: A standard workflow for assessing SC144's anticancer effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cisplatin-resistant cancer cells (e.g., HEY, UM-UC-3R) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of SC144, cisplatin, or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with SC144 at the desired concentration (e.g., IC80) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot for Phospho-STAT3 (p-STAT3)
-
Protein Extraction: Treat cells with SC144 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model for Ovarian Cancer
-
Cell Implantation: Subcutaneously or intraperitoneally inject cisplatin-resistant ovarian cancer cells (e.g., HEY) into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer SC144 (e.g., orally), cisplatin, or a combination, according to the desired schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Conclusion
SC144 represents a promising therapeutic strategy for cisplatin-resistant cancers, particularly those driven by the IL-6/gp130/STAT3 signaling pathway. Its ability to re-sensitize resistant cells to cisplatin and its efficacy as a single agent in certain contexts warrant further investigation. The comparative data presented in this guide, while not from direct head-to-head trials, provides a valuable resource for researchers to contextualize the potential of SC144 against existing and emerging therapies for this challenging patient population. Future studies directly comparing SC144 with these alternatives in well-defined cisplatin-resistant models will be crucial to fully delineate its therapeutic potential.
References
- 1. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Pegylated Liposomal Doxorubicin/Oxaliplatin Chemotherapy Can Overcome Cisplatin Resistance in Spectrin αII-Overexpressing Ovarian Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine potentiates cisplatin cytotoxicity and inhibits repair of cisplatin-DNA damage in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Gemcitabine reverses cisplatin resistance: demonstration of activity in platinum- and multidrug-resistant ovarian and peritoneal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine in cisplatin-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Frontiers | Atezolizumab and Bevacizumab Attenuate Cisplatin Resistant Ovarian Cancer Cells Progression Synergistically via Suppressing Epithelial-Mesenchymal Transition [frontiersin.org]
- 11. Atezolizumab and Bevacizumab Attenuate Cisplatin Resistant Ovarian Cancer Cells Progression Synergistically via Suppressing Epithelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atezolizumab and Bevacizumab Attenuate Cisplatin Resistant Ovarian Cancer Cells Progression Synergistically via Suppressing Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bazedoxifene enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nedaplatin sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetics of gp130 Inhibitors: A Comparative Analysis of SC144 and its Analogs
For researchers, scientists, and drug development professionals, the quest for effective and safe therapeutics often hinges on a deep understanding of a compound's pharmacokinetic profile. This guide provides a comparative analysis of the experimental drug SC144, a first-in-class small molecule inhibitor of the glycoprotein 130 (gp130) receptor, and its analogs. While SC144 has shown promise in preclinical cancer models, its development has been hampered by formulation and pharmacokinetic challenges, paving the way for the exploration of alternative gp130 inhibitors.
SC144 is an orally active compound that targets the gp130 protein, a critical component of the IL-6/STAT3 signaling pathway, which is implicated in the proliferation and survival of various cancer cells.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in mouse xenograft models through both intraperitoneal (i.p.) and oral (p.o.) administration.[1][3] However, the clinical progression of SC144 has been stalled due to its poor solubility and metabolic instability, leading researchers to develop next-generation analogs with improved pharmacokinetic properties.[2]
This guide will delve into the known pharmacokinetic characteristics of SC144, introduce bazedoxifene as a relevant analog with available clinical data, and discuss the broader landscape of small molecule gp130 inhibitors.
Comparative Pharmacokinetic Data
In contrast, bazedoxifene, a selective estrogen receptor modulator (SERM) that also functions as a gp130 inhibitor, has undergone extensive clinical evaluation, providing a valuable reference point. The following table summarizes the available pharmacokinetic parameters for bazedoxifene in humans after oral administration.
| Parameter | Bazedoxifene (Human, Oral) |
| Dose | 20 mg |
| Tmax (hours) | ~2.0 |
| Cmax (ng/mL) | ~8.3 |
| AUC (ng·h/mL) | ~167 |
| Half-life (t1/2, hours) | ~28 |
| Bioavailability (%) | ~6 |
Note: Data for bazedoxifene is derived from human studies and may not be directly comparable to preclinical data in mice for SC144.
Experimental Protocols
To provide context for the generation of such data, a typical experimental protocol for an in vivo pharmacokinetic study in mice is outlined below.
Objective: To determine the pharmacokinetic profile of a test compound (e.g., SC144 or its analog) in mice following oral and intraperitoneal administration.
Materials:
-
Test compound
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)
-
Male or female mice (e.g., CD-1 or BALB/c, 6-8 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing:
-
Oral (p.o.) Administration: Administer the test compound formulated in the vehicle to a cohort of mice via oral gavage at a specific dose (e.g., 100 mg/kg).
-
Intraperitoneal (i.p.) Administration: Administer the test compound formulated in the vehicle to a separate cohort of mice via intraperitoneal injection at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life, and bioavailability.
Visualizing Key Processes
To better understand the biological context and experimental approach, the following diagrams have been generated.
Caption: The gp130/STAT3 signaling pathway and the inhibitory action of SC144.
Caption: A generalized workflow for conducting a pharmacokinetic study.
The Future of gp130 Inhibition
The challenges associated with SC144 highlight the critical importance of optimizing pharmacokinetic properties in early drug development. While SC144 itself may not have progressed to clinical trials, the knowledge gained from its preclinical evaluation has been invaluable. The development of newer SC144 analogs with enhanced solubility and metabolic stability offers hope for the future of gp130-targeted therapies.[2]
Furthermore, the identification of other small molecules like LMT-28, which also demonstrates in vivo activity as a gp130 inhibitor, underscores the continued interest and potential of this therapeutic strategy. As research in this area progresses, a deeper understanding of the structure-activity and structure-property relationships will be crucial for designing the next generation of gp130 inhibitors with superior pharmacokinetic profiles and clinical efficacy.
References
Safety Operating Guide
Proper Disposal of Antitumor Agent-144: A Procedural Guide
Disclaimer: "Antitumor agent-144" is not a universally recognized chemical identifier but appears as a product name from specific vendors. The disposal procedures outlined below are based on established guidelines for handling cytotoxic and antineoplastic agents in a research setting. Researchers must always consult the Safety Data Sheet (SDS) and specific institutional protocols for the exact agent being used.
The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[1] Due to their inherent toxicity, high precautions should be used wherever these agents are transported, prepared, administered, and disposed of.[2] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Core Principles of Cytotoxic Waste Management
All materials that come into contact with this compound are potentially contaminated and must be handled as hazardous waste.[3] The primary routes of occupational exposure that protocols aim to prevent include inhalation of aerosols, direct skin contact, and ingestion.[4] Therefore, a comprehensive safety plan that includes proper waste segregation, containment, and disposal is mandatory.
Step-by-Step Disposal Procedures
Proper segregation of waste at the point of generation is the most critical step in the disposal process.[4] The following procedure outlines the necessary steps for safe disposal.
-
Segregate at Source: Immediately upon generation, determine the appropriate waste category for each item and place it into the correct, designated waste container.[4] Do not allow waste to accumulate in work areas.
-
Use Correct Containers: Utilize designated, leak-proof, and puncture-resistant containers clearly labeled for cytotoxic waste.[5] These are often color-coded to enhance safety and ensure proper handling.
-
Seal and Label: When waste containers are approximately three-quarters full, they should be securely sealed to prevent leaks or spills.[3] Ensure all containers are clearly labeled with the appropriate hazard symbols and waste details as per institutional and regulatory standards.[1][6]
-
Store Safely: Transport sealed waste containers to a designated hazardous waste accumulation area within the facility.[1] This area should be secure and away from general traffic.
-
Arrange for Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management vendor.[5] The standard and required method for final disposal is high-temperature incineration, which completely destroys the active compounds.[4][7]
Data Presentation: Waste Segregation Plan
The following table summarizes the recommended segregation and container specifications for waste generated during research involving this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Cytotoxic Waste | Unused or expired agent, concentrated stock solutions, and materials heavily contaminated from a spill. Any container holding more than 3% of its original volume by weight.[4] | Black RCRA-regulated hazardous waste container.[1][8] | Hazardous Waste Incineration[7] |
| Trace Cytotoxic Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must be "RCRA empty," meaning it holds less than 3% of its original volume.[4] | Yellow chemotherapy waste container.[1] | High-Temperature Incineration[7] |
| Trace Cytotoxic Waste (Sharps) | Needles, syringes, scalpels, and other sharps contaminated with the agent. Needles should not be recapped.[1][8] | Yellow , puncture-resistant "Chemo Sharps" container.[1][7] | High-Temperature Incineration[7] |
| Contaminated PPE | Disposable personal protective equipment (PPE) such as gloves, gowns, and lab coats with residual contamination. | Yellow chemotherapy waste bag or container.[1] | High-Temperature Incineration[7] |
| Liquid Waste | Aqueous solutions and other liquid media containing this compound. | Designated, sealed, and leak-proof liquid waste container. Do not dispose of down the drain. [5] | Collection and disposal by a licensed hazardous waste contractor. |
Experimental Protocol: Cytotoxic Spill Decontamination
Immediate and appropriate action is required in the event of a spill.[5] The following protocol outlines the steps for safely cleaning a spill of this compound.
Required Materials:
-
Cytotoxic Spill Kit
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, eye protection/face shield, and an appropriate respirator.
-
Absorbent pads
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Designated cytotoxic waste container (Bulk Waste)
-
Tongs or other mechanical means for handling broken glass
Procedure:
-
Secure the Area: Immediately alert personnel in the area and restrict access to the spill location.
-
Don PPE: Before addressing the spill, put on all required PPE as listed above. Do not attempt to clean a spill without proper protection.[5]
-
Contain the Spill: Cover the spill with absorbent pads, working from the outer edge of the spill inward.
-
Clean Up Contaminated Materials: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs and place them into the designated cytotoxic waste container.[5]
-
Decontaminate the Surface:
-
Doff PPE: Carefully remove the outer pair of gloves, gown, and other PPE, placing them into the cytotoxic waste bag. Remove the inner gloves last to avoid contamination.[4]
-
Seal and Dispose: Seal the waste bag, and if institutional policy requires, "double-bag" it before placing it in the bulk cytotoxic waste container.[4]
-
Report: Report all spills and cleanup procedures to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[5]
Mandatory Visualization
Caption: Logical workflow for the handling and disposal of cytotoxic waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. web.uri.edu [web.uri.edu]
Essential Safety and Logistics for Handling Antitumor Agent-144
For Immediate Implementation: The following procedures provide a comprehensive framework for the safe handling and disposal of Antitumor agent-144, an investigational compound with potent cytotoxic properties. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this agent.
Antitumor agents, by their nature, are hazardous and can have carcinogenic, mutagenic, and teratogenic effects.[1][2] Occupational exposure can occur through various routes, including skin contact, inhalation of aerosols, and accidental ingestion.[3][4] Therefore, strict adherence to established safety protocols is mandatory to minimize risk.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment must be worn at all times when handling this compound. The selection of PPE is dependent on the specific task being performed and the associated risk of exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Required PPE | Key Specifications |
| Routine Handling (in a Biological Safety Cabinet) | Double chemotherapy-rated gloves, disposable, fluid-resistant lab coat, safety glasses. | Gloves should be powder-free nitrile and tested to ASTM D6978-05 standards.[5][6] The outer glove should be changed immediately if contaminated.[7] |
| Administration / Handling (Outside a BSC) | Double chemotherapy-rated gloves, impervious gown, safety glasses or face shield, N95 respirator. | Gowns should be disposable, long-sleeved with tight-fitting cuffs.[6][7] Eye protection is crucial to prevent splashes.[8] A respirator is necessary if there is a risk of aerosol generation.[9] |
| Spill Cleanup (Small <5 mL) | Double chemotherapy-rated gloves, impervious gown, safety glasses, N95 respirator. | Use a spill kit containing absorbent materials.[7] |
| Spill Cleanup (Large >5 mL) | Industrial thickness gloves (>0.45mm), impervious gown, face shield, N95 respirator or higher. | Access to the area should be restricted.[4] |
| Waste Disposal | Double chemotherapy-rated gloves, disposable lab coat, safety glasses. | All PPE used during handling and disposal is considered contaminated and must be disposed of as cytotoxic waste.[1] |
Operational Plans: Handling and Administration
All manipulations of this compound that have the potential to generate aerosols, such as reconstituting powders or opening vials, must be performed within a certified Class II Biological Safety Cabinet (BSC).[7] The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any minor spills.[4]
When administering the agent, use Luer-lock fittings and needleless systems where possible to minimize the risk of leaks and needlestick injuries.[10] All external surfaces of vials and syringes should be wiped down with a decontaminating solution before being removed from the BSC.[7]
Disposal Plan
All waste contaminated with this compound is classified as hazardous cytotoxic waste and must be disposed of in accordance with institutional and regulatory guidelines.[11][12]
-
Solid Waste: Contaminated items such as gloves, gowns, absorbent pads, and empty vials should be placed in a designated, leak-proof, and puncture-resistant container labeled as "Cytotoxic Waste".[9]
-
Liquid Waste: All liquid waste containing this compound must be collected in a compatible, leak-proof container clearly labeled as "Hazardous Cytotoxic Waste".[9] Do not dispose of this waste down the drain.[4]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated puncture-resistant sharps container for chemotherapy waste.[7]
Waste containers should be sealed when three-quarters full to prevent overfilling and potential spills.[11]
Experimental Protocols
Surface Decontamination Protocol
This protocol should be followed for cleaning any surfaces that may have come into contact with this compound.
-
Preparation: Don the appropriate PPE as outlined in Table 1 for spill cleanup.
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution and wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic waste container.[11]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent.[11]
-
Final Decontamination: With a new wipe, apply 70% isopropyl alcohol to the surface, again using the unidirectional wiping technique.[11]
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove and dispose of all PPE as cytotoxic waste.[11]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to contain the contamination and protect personnel.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: Put on the appropriate level of PPE for the size of the spill as indicated in Table 1.
-
Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill.[3] For solid spills, gently cover the area with damp absorbent pads to avoid raising dust.
-
Cleanup: Carefully collect all contaminated absorbent materials and any broken glass using tongs or forceps and place them in the cytotoxic waste container.[3]
-
Decontamination: Clean the spill area following the Surface Decontamination Protocol outlined above.[3]
-
Reporting: Report the spill to the appropriate environmental health and safety personnel according to your institution's policies.
Diagrams
Caption: Workflow for Handling this compound.
Caption: Decision-Making for Spill Management.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling anticancer drugs: from hazard identification to risk management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. uwyo.edu [uwyo.edu]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. benchchem.com [benchchem.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
